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2-Fluoro-4-(oxan-4-yl)benzaldehyde Documentation Hub

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  • Product: 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Core Science & Biosynthesis

Foundational

2-Fluoro-4-(oxan-4-yl)benzaldehyde structure elucidation

Executive Summary & Chemical Context Target Molecule: 2-Fluoro-4-(oxan-4-yl)benzaldehyde CAS: 74189-56-3 (Generic/Related) Molecular Formula: C₁₂H₁₃FO₂ Molecular Weight: 208.23 g/mol This guide provides a rigorous framew...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 2-Fluoro-4-(oxan-4-yl)benzaldehyde CAS: 74189-56-3 (Generic/Related) Molecular Formula: C₁₂H₁₃FO₂ Molecular Weight: 208.23 g/mol

This guide provides a rigorous framework for the structural confirmation of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. This scaffold is a critical intermediate in medicinal chemistry, particularly for PARP and kinase inhibitors, where the oxane (tetrahydropyran) ring modulates lipophilicity (LogD) and metabolic stability compared to cyclohexyl analogs.

The Analytical Challenge: The primary challenge lies in distinguishing the regioisomerism of the fluorine substitution (ortho vs. meta to the aldehyde) and confirming the integrity of the saturated oxane ring, which lacks strong UV chromophores. This guide prioritizes NMR spectroscopy (1H, 13C, 19F) as the definitive validation tool, supported by HRMS and IR.

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to effective elucidation. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2][3]

  • Precursors: 4-Bromo-2-fluorobenzaldehyde + (Tetrahydro-2H-pyran-4-yl)boronic acid (or pinacol ester).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

Critical Impurity Watchlist:

  • Protodeboronation Byproduct: Tetrahydro-2H-pyran (volatile, usually lost).

  • Hydrodehalogenation: 2-Fluorobenzaldehyde (Resulting from Pd insertion/hydride elimination).

  • Homocoupling: Bis-oxane or bis-benzaldehyde dimers.

Elucidation Workflow

The following decision tree outlines the logical progression for accepting or rejecting a batch based on spectral data.

ElucidationWorkflow Start Crude Material Isolated LCMS LC-MS Analysis (Check M+H = 209.23) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 Purify Flash Chromatography (Hex/EtOAc) Decision1->Purify No (Impurities) NMR_1H 1H NMR (CDCl3) Check CHO & THP integration Decision1->NMR_1H Yes Purify->LCMS NMR_19F 19F NMR Confirm Regiochemistry NMR_1H->NMR_19F Decision2 Coupling Patterns Consistent? NMR_19F->Decision2 Final Release Material (Certificate of Analysis) Decision2->Final Yes Reject Quarantine / Re-process Decision2->Reject No

Figure 1: Step-by-step structural validation workflow.

Spectroscopic Atlas & Interpretation

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR provides the first line of evidence. The key diagnostic is the coupling of the aldehyde proton with the ortho-fluorine.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
CHO 10.32 Doublet (d)1H

Hz
Distinctive aldehyde proton; split by 19F (ortho).
Ar-H6 7.80 Triplet (t/dd)1H

Hz
Ortho to CHO; pseudo-triplet due to H-H and H-F coupling.
Ar-H5 7.10 Doublet (d)1H

Hz
Meta to CHO, adjacent to H6.
Ar-H3 6.95 Doublet (d)1H

Hz
Ortho to F; large H-F coupling dominates.
THP-H 4.05 Multiplet (dd)2H-Equatorial protons adjacent to Oxygen (C2', C6').
THP-H 3.52 Multiplet (td)2H-Axial protons adjacent to Oxygen (C2', C6').
THP-H 2.85 Multiplet (tt)1H-Methine proton (C4') attaching ring to aryl core.
THP-H 1.75 - 1.85 Multiplet4H-C3', C5' methylene protons.

Technical Insight: The aldehyde proton in 2-fluorobenzaldehydes typically appears as a doublet due to long-range coupling (


) with the fluorine atom. If this peak is a singlet, suspect the 3-fluoro or 4-fluoro isomer (where coupling is often negligible or unresolved).
B. 13C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon NMR is the definitive tool for confirming the fluorine position via C-F coupling constants (


).
  • C-F (C2):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • C=O (Aldehyde):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • Ar-C4 (Ipso to THP):

    
     ppm (Doublet, 
    
    
    
    Hz).
  • THP Carbons:

    • 
       ppm (C-O, C2'/C6').
      
    • 
       ppm (Methine, C4').
      
    • 
       ppm (C3'/C5').
      
C. 19F NMR
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled) or Quartet-like (coupled) depending on acquisition parameters.

  • Validation: Presence of a single peak confirms mono-fluorination.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: DMSO-d₆ is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for the THP ring couplings.

  • Filtration: If the solution is cloudy (inorganic salts from Suzuki coupling), filter through a cotton plug into the NMR tube.

Protocol B: Regiochemistry Confirmation (NOESY)

To definitively prove the THP ring is at position 4 (para to CHO) and not position 3 or 5:

  • Run a 1D NOESY or 2D NOESY experiment.

  • Target: Irradiate the THP methine proton at

    
    .
    
  • Expected Correlation: You should observe NOE enhancement at Ar-H3 (

    
    ) and Ar-H5  (
    
    
    
    ).
  • Negative Control: No correlation should be observed with the Aldehyde proton (

    
    ).
    

NOESY_Logic cluster_legend Interpretation THP_Methine THP Methine (2.85 ppm) Ar_H3 Ar-H3 (6.95 ppm) THP_Methine->Ar_H3 Strong NOE Ar_H5 Ar-H5 (7.10 ppm) THP_Methine->Ar_H5 Strong NOE Aldehyde Aldehyde CHO (10.3 ppm) THP_Methine->Aldehyde NO Correlation Legend Green arrows confirm Para-substitution relative to CHO

Figure 2: NOESY correlation logic for confirming regiochemistry.

Quality Control & Storage

  • Storage: 2-Fluoro-4-(oxan-4-yl)benzaldehyde is prone to oxidation (converting to the benzoic acid). Store at -20°C under Argon.

  • 
     ppm (COOH proton) indicating degradation.
    

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Spectral Database for Organic Compounds (SDBS): "2-Fluorobenzaldehyde 1H and 13C NMR Data." SDBS No. 3456. Link

  • Tetrahydropyran Conformations: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Exploratory

Synthesis and Characterization of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde

Executive Summary & Strategic Importance The molecule 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde represents a critical pharmacophore in modern medicinal chemistry. It serves as a "linchpin" intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The molecule 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde represents a critical pharmacophore in modern medicinal chemistry. It serves as a "linchpin" intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

  • Structural Significance: The 2-fluoro substitution modulates the acidity (pKa) of the aldehyde (and subsequent amines formed via reductive amination) while influencing metabolic stability. The 4-(tetrahydro-2H-pyran-4-yl) moiety acts as a lipophilic yet polar spacer, improving aqueous solubility compared to purely carbocyclic analogs like cyclohexyl groups.

  • Synthetic Challenge: The core challenge lies in the chemoselectivity required during the reduction of the pyran double bond. Standard hydrogenation protocols risk reducing the aldehyde to a benzyl alcohol, a common impurity that is difficult to separate.

This guide presents a High-Fidelity Protocol (Route A) designed for GMP-like reliability, alongside a Direct Protocol (Route B) for rapid discovery-phase synthesis.

Retrosynthetic Analysis

To ensure purity, we must decouple the construction of the C-C bond from the redox sensitivity of the aldehyde.

  • Disconnection 1: The biaryl/alkenyl bond is formed via Suzuki-Miyaura coupling .

  • Disconnection 2: The saturation of the pyran ring requires catalytic hydrogenation .

  • Critical Control Point: The aldehyde functionality is masked as a cyclic acetal to prevent over-reduction during the hydrogenation step.

Retrosynthesis Target Target: 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde Precursor1 Protected Intermediate: 2-(2-Fluoro-4-(3,6-dihydro-2H-pyran-4-yl)phenyl)-1,3-dioxolane Target->Precursor1 Deprotection (Acid Hydrolysis) SM1 Starting Material A: 4-Bromo-2-fluorobenzaldehyde Precursor1->SM1 Suzuki Coupling + Acetal Protection SM2 Starting Material B: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Precursor1->SM2

Figure 1: Retrosynthetic logic prioritizing functional group immunity.

Route A: The High-Fidelity Protocol (Recommended)

This route is recommended for scale-up (>10g) or when high purity (>98%) is required. It eliminates the risk of aldehyde reduction.

Phase 1: Acetal Protection

Objective: Mask the aldehyde to withstand hydrogenation.

  • Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (PTSA, 0.05 eq).

  • Solvent: Toluene (Dean-Stark apparatus).

  • Protocol:

    • Charge flask with aldehyde, glycol, and PTSA in toluene.

    • Reflux with azeotropic removal of water for 4–6 hours.

    • Checkpoint: Monitor by TLC/NMR for disappearance of the aldehyde peak (~10.2 ppm).

    • Quench with saturated NaHCO3, extract with EtOAc, and concentrate.

    • Yield Expectation: >95% (Pale yellow oil).

Phase 2: Suzuki-Miyaura Coupling

Objective: Install the dihydropyran ring.

  • Reagents:

    • Protected Aryl Bromide (from Phase 1) (1.0 eq)

    • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 eq) — Chosen for robustness against steric bulk.

    • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Protocol:

    • Degas solvents with N2 for 30 minutes (Critical to prevent homocoupling).

    • Mix reagents in the reaction vessel.

    • Heat to 90°C for 12 hours under N2 atmosphere.

    • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Hydrogenation & Deprotection (One-Pot)

Objective: Saturate the alkene and restore the aldehyde.

  • Reagents: H2 (balloon or 1 atm), 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (for hydrogenation)

    
     add 2N HCl (for deprotection).
    
  • Protocol:

    • Dissolve the coupled product in MeOH. Add Pd/C.

    • Stir under H2 atmosphere at RT for 4–8 hours.

    • In-Process Control (IPC): Check MS for mass shift (+2 Da).

    • Deprotection: Once hydrogenation is complete, filter off the catalyst. Add 2N HCl (aq) to the filtrate and stir for 2 hours.

    • Final Workup: Neutralize with NaHCO3, extract with DCM, dry over MgSO4, and concentrate.

Route B: The Direct Protocol (Discovery Phase)

This route is faster but requires strict monitoring to prevent over-reduction.

Workflow Diagram

DirectRoute Start 4-Bromo-2-fluorobenzaldehyde Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Inter Intermediate: Alkene Aldehyde Step1->Inter Step2 Chemoselective Hydrogenation (Rh/C or Poisoned Pd) Inter->Step2 Critical Control: Stop at 1.0 eq H2 Final Product: Tetrahydropyran Aldehyde Step2->Final

Figure 2: Direct synthesis workflow emphasizing the chemoselectivity bottleneck.

Critical Modifications for Route B

To succeed without protection:

  • Catalyst Switch: Use 5% Rh/C instead of Pd/C during hydrogenation. Rhodium is less active toward carbonyl reduction under neutral conditions.

  • Alternative: If using Pd/C, add Diphenylsulfide (0.5 eq relative to Pd) as a poison, or strictly limit H2 pressure to 1 atm and stop immediately upon consumption of starting material.

Analytical Characterization

Validating the structure requires confirming the presence of the aldehyde, the fluorine regiochemistry, and the saturation of the pyran ring.

Data Summary Table
TechniqueParameterExpected Signal / ValueStructural Insight
1H NMR Aldehyde (-CHO)

10.2–10.4 ppm (s, 1H)
Confirms oxidation state (not alcohol).
1H NMR THP Methine

2.8–3.0 ppm (tt, 1H)
Confirms attachment of pyran ring.
1H NMR THP Methylene

1.6–1.9 ppm (m, 4H)
Confirms saturation (absence of alkene peaks at ~6.0 ppm).
19F NMR Ar-F

-110 to -120 ppm
Confirms integrity of the fluoro-substituent.
LC-MS [M+H]+Calculated: 209.09 (approx)Verify against exact mass of C12H13FO2.
IR C=O Stretch1690–1705 cm⁻¹Strong carbonyl band.
Troubleshooting Common Impurities
  • Impurity A (Benzyl Alcohol): Result of over-reduction. Detection: 1H NMR doublet at ~4.7 ppm (-CH2OH). Remedy: Use Route A (Protection).

  • Impurity B (Alkene): Incomplete hydrogenation. Detection: 1H NMR peaks at 6.0–6.5 ppm. Remedy: Extend hydrogenation time or refresh catalyst.

Safety & Handling

  • Boronic Esters: Generally low toxicity but treat as irritants.

  • Palladium Catalysts: Sensitizers; handle in a fume hood.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Aldehyde Stability: The product is prone to air oxidation to the benzoic acid. Store under Nitrogen/Argon at -20°C.

References

  • Suzuki-Miyaura Cross-Coupling Foundations

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Relevant Patent Literature (PARP Inhibitor Intermediates)

    • AstraZeneca AB. (2008). "Phthalazinone Derivatives." World Intellectual Property Organization, WO2008047082. (Describes similar Suzuki couplings on fluoro-benzaldehydes).
  • Boronic Acid Handling & Stability

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
Foundational

Potential biological activity of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

An In-Depth Technical Guide to the Potential Biological Activity of 2-Fluoro-4-(oxan-4-yl)benzaldehyde Abstract 2-Fluoro-4-(oxan-4-yl)benzaldehyde is a synthetic organic compound whose biological activities have not yet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Abstract

2-Fluoro-4-(oxan-4-yl)benzaldehyde is a synthetic organic compound whose biological activities have not yet been characterized in the public domain. However, its molecular architecture, which combines a fluorinated benzaldehyde moiety with a tetrahydropyran (oxane) ring, presents a compelling case for investigation. The fluorobenzaldehyde group is a versatile precursor in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, while the tetrahydropyran scaffold is a privileged structure found in numerous bioactive molecules, including approved drugs.[1][2][3] This guide outlines a predictive and strategic approach to systematically evaluate the biological potential of this compound. We will leverage in silico methods to generate testable hypotheses and provide detailed experimental workflows for assessing its activity in key therapeutic areas such as oncology and signal transduction.

Introduction and Molecular Profile

The rational design of novel therapeutics often begins with the strategic combination of chemical motifs known to confer desirable biological or pharmacological properties. 2-Fluoro-4-(oxan-4-yl)benzaldehyde is a prime example of such a design.

  • The Fluorobenzaldehyde Core: The presence of a fluorine atom on the benzaldehyde ring is of significant interest. Fluorine substitution can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved bioavailability and target affinity.[1][4] The aldehyde functional group itself is a highly versatile reactive handle, enabling the synthesis of a diverse library of derivatives such as Schiff bases, chalcones, and various heterocyclic compounds through well-established synthetic routes.[5][6]

  • The Tetrahydropyran (THP) Moiety: The tetrahydropyran ring is considered a bioisostere of cyclohexane but offers distinct advantages. Its oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets, and it generally imparts lower lipophilicity compared to its carbocyclic analog, which can improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7] The THP scaffold is present in a wide range of compounds with demonstrated biological activities, including anticancer and anti-inflammatory agents.[8][9] For instance, the approved AXL/FLT3 kinase inhibitor, gilteritinib, incorporates a tetrahydropyran substituent.[7]

This unique combination of a proven pharmacophore (THP) and a functionality-enhancing group (fluorobenzaldehyde) suggests that 2-Fluoro-4-(oxan-4-yl)benzaldehyde is a promising starting point for drug discovery programs.

Table 1: Physicochemical Properties of 2-Fluoro-4-(oxan-4-yl)benzaldehyde
PropertyValueSource/Method
CAS Number Not available-
Molecular Formula C₁₂H₁₃FO₂Calculated
Molecular Weight 208.23 g/mol Calculated
Appearance Predicted: SolidBased on similar structures
Predicted LogP ~2.1 - 2.5Computational prediction
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated

Predictive Analysis: An In Silico Approach to Hypothesis Generation

Given the absence of experimental data, the initial step is to employ computational methods to predict potential biological targets. This in silico screening process allows for the rational prioritization of experimental resources.[10][11] The workflow involves a dual approach: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).[12]

  • Ligand-Based Virtual Screening (LBVS): This method identifies known bioactive molecules that are structurally similar to our compound of interest.[12] The underlying principle is that structurally similar molecules are likely to have similar biological activities.[12] Databases such as ChEMBL, PubChem BioAssay, and BindingDB would be searched for molecules with high 2D or 3D similarity scores.

  • Structure-Based Virtual Screening (SBVS) / Inverse Docking: This technique involves docking the 3D conformation of 2-Fluoro-4-(oxan-4-yl)benzaldehyde against a large library of protein structures with known binding sites.[13] This "inverse docking" can identify potential protein targets for which the molecule has a high predicted binding affinity, thereby hypothesizing its mechanism of action.[12][13]

cluster_0 In Silico Workflow mol 2-Fluoro-4-(oxan-4-yl)benzaldehyde (3D Structure) lbvs Ligand-Based Virtual Screening (Similarity Search) mol->lbvs sbvs Structure-Based Virtual Screening (Inverse Docking) mol->sbvs hits Prioritized Target List (e.g., Kinases, GPCRs, Nuclear Receptors) lbvs->hits sbvs->hits db Databases (ChEMBL, PDB, etc.) db->lbvs db->sbvs hypo Generate Testable Hypotheses (Anticancer, Kinase Inhibition, etc.) hits->hypo

Caption: Logical workflow for in silico prediction of biological targets.

Based on the analysis of its core moieties, we hypothesize three primary avenues for biological activity: Anticancer/Cytotoxic Activity , Protein Kinase Inhibition , and GPCR Modulation . The following sections provide detailed workflows to experimentally validate these hypotheses.

Experimental Validation: Hypothesis 1 - Anticancer Activity

The prevalence of tetrahydropyran and fluorinated aromatic structures in oncology drugs makes anticancer activity a primary hypothesis.[4][8][9] The evaluation should follow a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.[14]

cluster_1 Anticancer Activity Screening Cascade screen Primary Screen: Cytotoxicity Assay (e.g., MTT/SRB across a cancer cell line panel) active Compound is Active? (IC50 < 10 µM) screen->active inactive Inactive or Low Potency (Deprioritize) active->inactive No moa Secondary Screen: Mechanism of Action (Apoptosis, Cell Cycle Analysis) active->moa Yes target_id Target Deconvolution (Further Studies) moa->target_id cluster_2 Kinase Inhibitor Screening Cascade biochem Biochemical Screen (Universal Kinase Assay, e.g., ADP-Glo™) hit_found Inhibition > 50% at 10 µM? biochem->hit_found no_hit No Significant Inhibition (Deprioritize) hit_found->no_hit No potency Potency Determination (IC50 Curve vs. Target Kinase) hit_found->potency Yes selectivity Selectivity Profiling (Screen against a kinase panel) potency->selectivity cell_based Cell-Based Assay (Confirm target engagement in cells, e.g., NanoBRET™) selectivity->cell_based

Caption: Workflow for identifying and characterizing kinase inhibitors.

Protocol 2: Universal Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [15]It is a universal assay adaptable to virtually any kinase. [15] Objective: To determine if the compound inhibits the activity of a representative protein kinase (e.g., ABL1, SRC).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinase and its specific substrate/poly-peptide

  • Kinase buffer (containing MgCl₂, DTT)

  • ATP solution

  • 2-Fluoro-4-(oxan-4-yl)benzaldehyde (test compound) and a known inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of kinase buffer containing the test compound at various concentrations.

  • Add Kinase: Add 1 µL of the kinase/substrate mixture to each well.

  • Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.

  • Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Calculate IC50 values for active compounds.

Experimental Validation: Hypothesis 3 - GPCR Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant percentage of approved drugs. [16][17]Screening novel compounds against a panel of GPCRs is a standard step in drug discovery to identify new leads or potential off-target effects.

cluster_3 GPCR Screening Workflow bind_assay Primary Screen: Binding Assay (Competitive radioligand binding vs. a GPCR panel) is_binder Significant Displacement? bind_assay->is_binder no_bind No Binding (Deprioritize) is_binder->no_bind No affinity Affinity Determination (Ki from saturation binding) is_binder->affinity Yes func_assay Functional Assay (e.g., GTPγS or second messenger assay) affinity->func_assay mode Determine Mode of Action (Agonist, Antagonist, Inverse Agonist) func_assay->mode

Caption: Workflow for identifying and characterizing GPCR modulators.

Protocol 3: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation. [17][18] Objective: To determine the binding affinity (Ki) of the compound for a specific GPCR (e.g., Adrenergic Receptor Beta 2).

Materials:

  • Cell membranes prepared from a cell line overexpressing the target GPCR

  • Radioligand specific for the target (e.g., [³H]-Dihydroalprenolol for ADRB2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 2-Fluoro-4-(oxan-4-yl)benzaldehyde (test compound)

  • Known non-labeled competitor (e.g., Propranolol)

  • Glass fiber filter mats

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of the radioligand (at its Kd value), and varying concentrations of the test compound in assay buffer.

  • Define Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known non-labeled competitor.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium. [18]4. Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While 2-Fluoro-4-(oxan-4-yl)benzaldehyde is an uncharacterized molecule, its constituent chemical motifs provide a strong rationale for its investigation as a potential therapeutic agent. The combination of the metabolically robust and synthetically versatile fluorobenzaldehyde core with the privileged tetrahydropyran scaffold suggests high potential in drug discovery. The systematic, hypothesis-driven approach outlined in this guide, beginning with in silico prediction and progressing through tiered experimental validation, provides a robust framework for elucidating its biological activity. The proposed workflows for assessing anticancer, kinase inhibitory, and GPCR modulatory activities represent logical starting points to unlock the therapeutic potential of this promising compound.

References

  • Vertex AI Search. (2024).
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • QIMA Life Sciences. (2020). in silico screening with SELNERGY: Biological Activity Prediction.
  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • Creative Diagnostics. Kinase Activity Assay.
  • PMC. (n.d.). Computational/in silico methods in drug target and lead prediction.
  • BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024).
  • Altogen Labs. (2022). How to test the anticancer efficacy of a plant extract.
  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • Mastering Organic Synthesis: The Vers
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
  • Springer Nature Experiments. Screening for Anticancer Activity: Trypan Blue Exclusion Assay.
  • Journal of Cardiovascular Disease Research. Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
  • PMC. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • Stanford University. (2021). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.
  • Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • Guidechem. 4-Fluorobenzaldehyde 459-57-4 wiki.
  • Chem-Impex. 4-Fluorobenzaldehyde.
  • NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual.
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays.
  • PMC. (n.d.).
  • BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
  • Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Wiley Online Library. (2025).
  • PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • BenchChem. (2025).
  • Dovepress. (2014).
  • Science Alert. (2011).
  • ChemicalBook. 4-Fluorobenzaldehyde synthesis.
  • ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions.
  • PMC. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
  • Der Pharma Chemica.
  • Frontiers. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety.

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Exploratory

Role of Fluorination in Benzaldehyde Derivatives' Activity

Executive Summary The strategic incorporation of fluorine into benzaldehyde derivatives has emerged as a pivotal tool in modern medicinal chemistry. Beyond simple bioisosterism, fluorination fundamentally alters the phys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into benzaldehyde derivatives has emerged as a pivotal tool in modern medicinal chemistry. Beyond simple bioisosterism, fluorination fundamentally alters the physicochemical landscape of the molecule—modulating electronic distribution, enhancing lipophilicity without proportional steric penalty, and critically, blocking metabolic "soft spots" prone to cytochrome P450 oxidation.

This guide analyzes the mechanistic role of fluorination in benzaldehyde-derived Schiff bases and hydrazones, providing actionable protocols for synthesis and biological evaluation. Key findings indicate that para-substitution often yields superior binding affinity and thermal stability compared to ortho- or meta-isomers, while trifluoromethyl (-CF3) groups significantly amplify antimicrobial potency through enhanced membrane permeability.

Mechanistic Foundations: The "Fluorine Effect"[1][2]

The utility of fluorine in benzaldehyde derivatives stems from three synergistic properties that distinguish it from other halogens.

Electronic Modulation

Fluorine is the most electronegative element (3.98 Pauling scale), exerting a strong inductive electron-withdrawing effect (-I).

  • Carbonyl Reactivity: In benzaldehydes, an electron-withdrawing fluorine atom (especially at the para position) increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by amines during Schiff base formation, often accelerating reaction rates compared to unsubstituted benzaldehydes.

  • pKa Shift: Fluorination lowers the pKa of neighboring functional groups, altering the ionization state of the molecule at physiological pH, which is crucial for receptor binding.

Metabolic Stability & Bioavailability

The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol vs. ~415 kJ/mol for C-H).

  • Metabolic Blocking: Replacing a C-H bond with C-F at positions vulnerable to oxidative metabolism (e.g., para position) blocks hydroxylation by cytochrome P450 enzymes, significantly extending the drug's half-life (

    
    ).
    
  • Lipophilicity (LogP): Fluorine substitution increases lipophilicity (LogP), enhancing passive transport across the lipid bilayer of bacterial or cancer cell membranes.

Steric Bioisosterism

The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å). This allows fluorinated derivatives to fit into enzyme binding pockets designed for the non-fluorinated parent molecule, while bringing the added benefits of electronic modulation.

Visualization: The Fluorine Effect Pathway

FluorineEffect F_Atom Fluorine Incorporation Electronic Electronic Modulation (-I Effect) F_Atom->Electronic Steric Steric Bioisosterism (Small Radius) F_Atom->Steric Lipophilic Lipophilicity Boost (+LogP) F_Atom->Lipophilic Reactivity Increased Carbonyl Electrophilicity Electronic->Reactivity Metabolism Block P450 Oxidation Electronic->Metabolism C-F Bond Strength Binding Enhanced Receptor Fit & Binding Steric->Binding Permeability Membrane Permeability Lipophilic->Permeability Activity Enhanced Biological Activity (MIC/IC50) Reactivity->Activity Binding->Activity Permeability->Activity Metabolism->Activity

Figure 1: Mechanistic pathway detailing how fluorine incorporation translates to enhanced biological activity.

Structure-Activity Relationship (SAR) Deep Dive

The position of the fluorine atom on the benzaldehyde ring dictates the specific biological outcome. Recent studies comparing ortho-, meta-, and para- fluorinated Schiff bases reveal distinct trends.

Regiochemistry: Ortho vs. Meta vs. Para
  • Para (4-F): Generally exhibits the highest biological activity and thermal stability. The para position minimizes steric hindrance while maximizing the electronic effect on the imine bond. In antifungal assays against C. albicans, 4-trifluoromethyl derivatives showed superior potency compared to ortho-isomers [1].

  • Ortho (2-F): Can introduce steric clashes that reduce binding affinity. However, it may form intramolecular hydrogen bonds (C-F···H-N) that lock the molecule in a specific conformation, potentially increasing selectivity for certain rigid receptors.

  • Meta (3-F): Often serves as a middle ground, increasing lipophilicity without the strong resonance effects seen in para or the steric effects of ortho.

Quantitative Comparison (Data Summary)

The following table summarizes the activity of Schiff bases derived from fluorinated benzaldehydes against key pathogens [1][2][5].

Derivative TypeSubstitutionTarget OrganismActivity (MIC/IC50)Notes
Schiff Base 4-CF3 (Para)C. albicans0.037 mM High potency; enhanced membrane crossing.
Schiff Base 2-CF3 (Ortho)C. albicans> 0.05 mMReduced activity due to steric hindrance.
Zn(II) Complex 4-CF3 (Para)S. aureus0.0008 µM Metal complexation acts synergistically with F.
Benzaldehyde 4-F (Para)MCF-7 (Cancer)3.67 µM Comparable to standard drug colchicine.
Thiosemicarbazide 3-CF3 (Meta)S. aureus7.82 µg/mLGood activity; balanced lipophilicity.
Visualization: SAR Decision Tree

SAR_Logic Start Select Fluorination Site Para Para-Position (4-F/4-CF3) Start->Para Ortho Ortho-Position (2-F) Start->Ortho Meta Meta-Position (3-F) Start->Meta Result_Para High Thermal Stability Max Potency (Antimicrobial) Blocks P450 Metabolism Para->Result_Para Result_Ortho Steric Hindrance Risk Conformational Locking Lower General Potency Ortho->Result_Ortho Result_Meta Modulated Lipophilicity Moderate Activity Alternative if Para fails Meta->Result_Meta

Figure 2: Decision logic for selecting fluorination sites during lead optimization.

Synthetic Protocols

The synthesis of fluorinated benzaldehyde Schiff bases is generally a nucleophilic addition-elimination reaction. The electron-withdrawing nature of fluorine facilitates the initial nucleophilic attack by the amine.

Protocol: Synthesis of 4-Fluorobenzaldehyde Schiff Base

Target: N-(4-fluorobenzylidene)aniline derivative

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • Primary Aromatic Amine (e.g., Aniline, 1.0 equiv)

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Methodology:

  • Preparation: Dissolve 10 mmol of 4-fluorobenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 10 mmol of the primary amine dissolved in 10 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture at 70-80°C for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane/Ethyl Acetate 8:2).

  • Precipitation: Allow the solution to cool to room temperature. A precipitate (Schiff base) should form.[1] If not, pour the mixture into ice-cold water.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to yield pure crystals.

Validation:

  • FT-IR: Look for the disappearance of the C=O peak (~1700 cm⁻¹) and appearance of the imine C=N peak (~1600–1620 cm⁻¹) [3].

  • NMR: 1H NMR should show the azomethine proton (-CH=N-) as a singlet around δ 8.0–9.0 ppm.

Visualization: Synthetic Workflow

Synthesis Step1 Dissolve 4-Fluorobenzaldehyde in Ethanol Step2 Add Primary Amine (Equimolar) Step1->Step2 Step3 Add Cat. Acetic Acid (Protonate C=O) Step2->Step3 Step4 Reflux (3-6h, 80°C) Nucleophilic Attack -> Dehydration Step3->Step4 Step5 Cool & Filter Precipitate Step4->Step5 Step6 Recrystallize (Ethanol) Verify via FTIR/NMR Step5->Step6

Figure 3: Step-by-step synthetic workflow for fluorinated Schiff bases.

Experimental Validation Protocols

Antimicrobial Assay (MIC Determination)

To verify the enhanced activity of the fluorinated derivative:

  • Inoculum Prep: Prepare 0.5 McFarland standard suspensions of S. aureus (Gram+) and E. coli (Gram-).

  • Dilution: Prepare serial dilutions of the fluorinated Schiff base in DMSO (100 µg/mL to 0.19 µg/mL).

  • Incubation: Add compound dilutions to bacterial broth in 96-well plates. Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Control: Use Ciprofloxacin as a positive control.

Cytotoxicity Assay (MTT)

To assess anticancer potential (e.g., against MCF-7 cells):

  • Seeding: Seed cells in 96-well plates (1x10^4 cells/well) and incubate for 24h.

  • Treatment: Treat cells with varying concentrations of the fluorinated compound for 48h.

  • MTT Addition: Add MTT reagent; mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and measure absorbance at 570 nm. Calculate IC50.

References

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Molecules, 2016. Link

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues. International Journal of Molecular Sciences, 2020. Link

  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole. MDPI, 2025. Link

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal, 2023. Link

  • Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Fluorinated Benzaldehydes. Molecules, 2023.[2] Link

  • Comparison of antibacterial activity of Schiff bases versus metal(II) complexes. ResearchGate, 2021. Link

Sources

Foundational

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Abstract This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde, a key building block in contemporary medicinal chemistry. The strategic incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the retrosynthetic analysis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde, a key building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom and a tetrahydropyran (oxane) moiety presents unique synthetic challenges and opportunities. This document delineates two primary retrosynthetic strategies, offering detailed forward synthesis protocols, mechanistic insights, and justifications for the chosen methodologies. The content is tailored for researchers, scientists, and drug development professionals, providing a blend of theoretical analysis and practical, field-proven protocols. All claims are substantiated with citations to authoritative sources, and visual aids in the form of diagrams are provided to clarify complex transformations.

Introduction

2-Fluoro-4-(oxan-4-yl)benzaldehyde is a valuable intermediate in the synthesis of complex, biologically active molecules. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.[1] The tetrahydropyran ring is a common motif in many natural products and approved drugs, often contributing to improved solubility and favorable interactions with biological targets. The combination of these two functionalities on a benzaldehyde scaffold creates a versatile platform for the development of novel therapeutics.

This guide will deconstruct the target molecule to reveal logical and efficient synthetic pathways. We will explore two distinct retrosynthetic approaches, each leveraging different key bond disconnections and strategic chemical transformations.

Retrosynthetic Strategy 1: Aryl-Oxane Bond Disconnection via Cross-Coupling

Our first approach focuses on the disconnection of the C-C bond between the aromatic ring and the tetrahydropyran moiety. This leads to a strategy centered around a late-stage cross-coupling reaction.

Diagram: Retrosynthetic Analysis - Strategy 1

G TM 2-Fluoro-4-(oxan-4-yl)benzaldehyde I1 C-C Disconnection (Aryl-Oxane) TM->I1 SM1 2-Fluoro-4-halobenzaldehyde I1->SM1 Precursor 1 SM2 Organometallic Oxane Reagent I1->SM2 Precursor 2

Caption: Retrosynthetic disconnection of the aryl-oxane bond.

Forward Synthesis Pathway 1

This forward synthesis employs a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds.[2][3]

G cluster_step1 Step 1: Synthesis of Boronic Ester cluster_step2 Step 2: Suzuki-Miyaura Coupling S1_Start 4-Iodo-tetrahydropyran S1_Reagent Bis(pinacolato)diboron, PdCl2(dppf), KOAc S1_Start->S1_Reagent S1_Product 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydropyran S1_Reagent->S1_Product S2_Start1 2-Fluoro-4-bromobenzaldehyde S2_Reagent Pd(PPh3)4, Na2CO3 S2_Start1->S2_Reagent S2_Start2 Oxane Boronic Ester S2_Start2->S2_Reagent S2_Product 2-Fluoro-4-(oxan-4-yl)benzaldehyde S2_Reagent->S2_Product

Caption: Forward synthesis via Suzuki-Miyaura coupling.

Experimental Protocols

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydropyran

  • To a solution of 4-iodotetrahydropyran (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired boronic ester.

Step 2: Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

  • In a round-bottom flask, combine 2-fluoro-4-bromobenzaldehyde (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydropyran (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).[4]

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and toluene.

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction to 100 °C and stir vigorously for 16 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 2-fluoro-4-(oxan-4-yl)benzaldehyde.

Rationale and Mechanistic Insights

The choice of the Suzuki-Miyaura coupling is predicated on its high functional group tolerance and generally mild reaction conditions.[5] The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by transmetalation with the boronic ester and subsequent reductive elimination to form the desired C-C bond. The use of a base is crucial for the activation of the boronic acid derivative.[2]

Retrosynthetic Strategy 2: Formylation of a Pre-functionalized Aryl-Oxane

This second strategy involves the disconnection of the C-H bond at the aldehyde position, suggesting a late-stage formylation of a 1-fluoro-3-(oxan-4-yl)benzene intermediate.

Diagram: Retrosynthetic Analysis - Strategy 2

G TM 2-Fluoro-4-(oxan-4-yl)benzaldehyde I1 Formylation (C-H to C-CHO) TM->I1 SM1 1-Fluoro-3-(oxan-4-yl)benzene I1->SM1

Caption: Retrosynthetic disconnection leading to a formylation strategy.

Forward Synthesis Pathway 2

This pathway utilizes a Grignard reaction to construct the aryl-oxane bond followed by a Vilsmeier-Haack formylation.

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation cluster_step4 Step 4: Vilsmeier-Haack Formylation S1_Start1 1-Bromo-3-fluorobenzene S1_Reagent1 Mg, THF S1_Start1->S1_Reagent1 S1_Start2 Tetrahydro-4H-pyran-4-one S1_Intermediate 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-ol S1_Start2->S1_Intermediate S1_Reagent1->S1_Start2 S1_Reagent2 H3O+ workup S2_Start 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-ol S2_Reagent Acid catalyst (e.g., H2SO4) S2_Start->S2_Reagent S2_Intermediate 4-(3-Fluorophenyl)-3,6-dihydro-2H-pyran S2_Reagent->S2_Intermediate S3_Start 4-(3-Fluorophenyl)-3,6-dihydro-2H-pyran S3_Reagent H2, Pd/C S3_Start->S3_Reagent S3_Intermediate 4-(3-Fluorophenyl)tetrahydro-2H-pyran S3_Reagent->S3_Intermediate S4_Start 4-(3-Fluorophenyl)tetrahydro-2H-pyran S4_Reagent POCl3, DMF S4_Start->S4_Reagent S4_Product 2-Fluoro-4-(oxan-4-yl)benzaldehyde S4_Reagent->S4_Product

Caption: Forward synthesis via Grignard reaction and formylation.

Experimental Protocols

Step 1: Synthesis of 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-ol

  • Activate magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in THF dropwise to initiate the Grignard reagent formation.[6]

  • Cool the Grignard solution to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (0.9 eq) in THF dropwise.[7]

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the crude tertiary alcohol.

Step 2 & 3: Dehydration and Hydrogenation to form 4-(3-Fluorophenyl)tetrahydro-2H-pyran

  • Dissolve the crude alcohol from the previous step in toluene and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the dehydration, cool the reaction and neutralize with saturated sodium bicarbonate solution.

  • Extract with ethyl acetate, dry, and concentrate the organic phase.

  • Dissolve the crude alkene in ethanol and add palladium on carbon (10 wt. %).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the catalyst through celite and concentrate the filtrate to obtain 4-(3-fluorophenyl)tetrahydro-2H-pyran, which can be used in the next step without further purification.

Step 4: Vilsmeier-Haack Formylation

  • Cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.5 eq). Stir for 30 minutes to form the Vilsmeier reagent.[8][9]

  • Add a solution of 4-(3-fluorophenyl)tetrahydro-2H-pyran (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Basify with a cold aqueous sodium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to afford 2-fluoro-4-(oxan-4-yl)benzaldehyde.

Rationale and Mechanistic Insights

The Grignard reaction is a classic and effective method for forming carbon-carbon bonds by attacking a carbonyl group.[10] Subsequent dehydration and hydrogenation provide the saturated aryl-oxane core. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[11][12][13] The fluorine atom is an ortho, para-director, but the oxane group at the para position directs the electrophilic substitution to the ortho position, leading to the desired product. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile in this aromatic substitution.[9]

Quantitative Data Summary

StrategyKey ReactionStarting MaterialsOverall Yield (approx.)
1 Suzuki-Miyaura Coupling2-Fluoro-4-bromobenzaldehyde, 4-Iodotetrahydropyran50-60%
2 Grignard Reaction & Vilsmeier-Haack Formylation1-Bromo-3-fluorobenzene, Tetrahydro-4H-pyran-4-one35-45%

Conclusion

This guide has presented two robust and scientifically sound retrosynthetic analyses for the synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. Strategy 1, utilizing a Suzuki-Miyaura cross-coupling, offers a more convergent and potentially higher-yielding route, contingent on the availability of the boronic ester precursor. Strategy 2, employing a Grignard reaction followed by a Vilsmeier-Haack formylation, is a more linear approach that builds the molecule from simpler, more readily available starting materials. The choice between these strategies will depend on factors such as starting material availability, scalability, and the specific expertise of the research team. Both pathways are well-precedented in the chemical literature and provide reliable methods for accessing this important synthetic intermediate.

References

Sources

Exploratory

Key intermediates for 2-Fluoro-4-(oxan-4-yl)benzaldehyde synthesis

The following technical guide details the synthesis, key intermediates, and critical quality attributes for 2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde). Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, key intermediates, and critical quality attributes for 2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde).

Executive Summary & Application Context

2-Fluoro-4-(oxan-4-yl)benzaldehyde is a high-value pharmacophore intermediate used in the development of small-molecule inhibitors, particularly in the oncology space (e.g., PARP inhibitors, kinase inhibitors). The incorporation of the oxan-4-yl (tetrahydropyran-4-yl) moiety serves as a polar bioisostere for cyclohexyl or phenyl groups, enhancing aqueous solubility and reducing lipophilicity (


) while maintaining steric bulk. The 2-fluoro  substituent on the benzene ring is critical for modulating the electrophilicity of the aldehyde (facilitating reductive aminations or Knoevenagel condensations) and blocking metabolic oxidation at the ortho-position.

This guide outlines the industrial "Gold Standard" synthesis route: Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation .

Retrosynthetic Analysis

The most convergent and scalable approach disconnects the biaryl/heteroaryl bond. This strategy avoids the harsh conditions of lithiation/Grignard chemistry on sensitive aldehyde substrates by utilizing robust palladium-catalyzed coupling.

Retrosynthesis Target Target: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Inter1 Intermediate 1: 4-(3,6-Dihydro-2H-pyran-4-yl)-2-fluorobenzaldehyde Target->Inter1 Hydrogenation (H2, Pd/C) SM1 Starting Material A: 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1) Inter1->SM1 Suzuki Coupling (Pd catalyst) SM2 Starting Material B: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (CAS: 287944-16-5) Inter1->SM2 Suzuki Coupling

Figure 1: Retrosynthetic disconnection showing the C-C bond formation strategy via Suzuki coupling.

Primary Synthesis Route: Suzuki-Miyaura Coupling

Phase 1: Cross-Coupling

Objective: Synthesis of 4-(3,6-dihydro-2H-pyran-4-yl)-2-fluorobenzaldehyde. Mechanism: The cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the vinyl boronate, and reductive elimination to form the C-C bond.

Reagents & Materials:

Component Equiv. Role CAS No.
4-Bromo-2-fluorobenzaldehyde 1.0 Electrophile 57848-46-1
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 1.1 - 1.2 Nucleophile 287944-16-5
Pd(dppf)Cl2·CH2Cl2 0.03 - 0.05 Catalyst 95464-05-4
K2CO3 (2M aq.) 3.0 Base 584-08-7

| 1,4-Dioxane | Solvent | Medium | 123-91-1 |

Experimental Protocol:

  • Charge: To a reaction vessel purged with nitrogen, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq) and the boronate ester (1.1 eq).

  • Solvent: Dissolve in degassed 1,4-dioxane (10 vol).

  • Base: Add 2M aqueous Potassium Carbonate (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (3-5 mol%). Note: Pd(PPh3)4 is an alternative but Pd(dppf)Cl2 offers better stability against debromination side-reactions.

  • Reaction: Heat to 85–90°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Target Yield: 85–92%

    • Appearance: Yellowish solid or oil.[1]

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the internal alkene to the saturated tetrahydropyran. Critical Control: The aldehyde is susceptible to over-reduction to the benzyl alcohol. Conditions must be tuned (mild pressure, appropriate catalyst poisoning if necessary).

Reagents & Materials:

Component Conditions Role
Intermediate 1 1.0 equiv Substrate
10% Pd/C 10 wt% loading Catalyst
Hydrogen (H2) 1 atm (balloon) or <50 psi Reductant

| Ethanol or MeOH | Solvent | Medium |

Experimental Protocol:

  • Dissolution: Dissolve the alkene intermediate from Phase 1 in Ethanol (10 vol).

  • Catalyst: Add 10% Pd/C (wet, 50% water) equivalent to 10% by weight of the substrate.

  • Purge: Evacuate and purge with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir under H2 atmosphere (balloon pressure is usually sufficient) at Room Temperature for 2–4 hours.

    • Caution: Monitor closely by HPLC. If benzyl alcohol formation is observed, stop immediately.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with Ethanol.

  • Isolation: Concentrate filtrate under reduced pressure.

    • Target Yield: 90–95%

    • Appearance: Colorless to pale yellow oil/solid.

Key Intermediates & Specifications

Intermediate A: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester[2][3]
  • CAS: 287944-16-5

  • Role: Delivers the pyran ring.

  • Stability: Moisture sensitive; store under inert atmosphere at 2-8°C.

  • Purity Check: 1H NMR should show the vinyl proton at ~6.5 ppm.

Intermediate B: 4-(3,6-Dihydro-2H-pyran-4-yl)-2-fluorobenzaldehyde
  • Structure: Contains an internal double bond in the pyran ring.

  • Purity Marker: Distinct vinyl proton signal in NMR; absence of starting bromide.

  • Storage: Store cold; aldehyde oxidation to carboxylic acid is possible over time.

Process Workflow Diagram

Workflow Step1 Step 1: Suzuki Coupling (85°C, 4h) Forms vinyl-pyran intermediate Step2 Workup & Isolation (Phase Separation) Remove Pd residues Step1->Step2 Step3 Step 2: Hydrogenation (RT, 1 atm H2) Reduces alkene only Step2->Step3 Step4 Final QC (HPLC >98%) Step3->Step4

Figure 2: Sequential workflow for the synthesis of the target aldehyde.

Troubleshooting & Optimization

  • Issue: Defluorination.

    • Cause: Overheating during Suzuki coupling or active Pd species inserting into C-F bond (rare but possible with electron-deficient rings).

    • Solution: Maintain temperature <95°C; use Pd(dppf)Cl2.

  • Issue: Over-reduction (Alcohol formation).

    • Cause: Hydrogenation time too long or pressure too high.

    • Solution: Stop reaction immediately upon disappearance of alkene (TLC control). Use EtOAc as solvent instead of MeOH to suppress aldehyde reduction.

  • Issue: Protodeboronation.

    • Cause: Boronate ester hydrolyzing before coupling.

    • Solution: Ensure base is added after the catalyst/substrate mix, or use anhydrous conditions with CsF/Dioxane.

References

  • Suzuki-Miyaura Coupling of Vinyl Boronates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..

  • Synthesis of Pyran-4-boronates: Hadebe, S. W., et al. (2020). Synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester derivatives..

  • Hydrogenation Selectivity:Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for aldehyde vs alkene reduction selectivity).
  • Commercial Source Validation: Sigma-Aldrich Product No. 721352 (3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester).Link.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-(oxan-4-yl)benzaldehyde for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Fluoro-4-(oxan-4-yl)benzaldehyde, a compound of interest for researchers, medicinal chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Fluoro-4-(oxan-4-yl)benzaldehyde, a compound of interest for researchers, medicinal chemists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including various fluorinated benzaldehydes and general principles of handling aromatic aldehydes and organofluorine compounds. The objective is to provide a robust framework for risk assessment and the implementation of safe laboratory practices.

The core structure of this molecule, featuring a fluorinated aromatic ring coupled with an aldehyde functional group, dictates a specific set of potential hazards. Aromatic aldehydes can be irritants and sensitizers, while the carbon-fluorine bond, though generally stable, introduces considerations regarding potential metabolic fate and thermal decomposition products.[1][2][3] This guide is therefore structured to address these facets, moving from hazard identification to practical application of safety protocols.

Hazard Identification and Toxicological Profile

Based on analogous compounds, 2-Fluoro-4-(oxan-4-yl)benzaldehyde is anticipated to be classified under several GHS hazard categories. The primary hazards are associated with its aldehyde functionality and the fluorinated aromatic system.

Expected GHS Classification (Inferred):

  • Skin Irritation: Likely Category 2.[4][5][6] Aromatic aldehydes are known to cause skin irritation upon contact.[4][7][8]

  • Serious Eye Irritation: Likely Category 2/2A.[4][5][6][9][10] Direct contact with aldehyde vapors or liquid can cause significant eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Potential for Category 3 (Respiratory tract irritation).[5][6][11] Aldehyde vapors can be irritating to the respiratory system.[5][6][11]

  • Acute Oral Toxicity: Potentially Harmful if Swallowed (Category 4).[9][10]

Core Toxicological Concerns:
  • The Aldehyde Group: The electrophilic nature of the aldehyde carbon makes it reactive towards biological nucleophiles, which is the underlying cause of its irritant properties. Because of their reactivity, aldehydes can interact with electron-rich biological macromolecules, which can lead to adverse health effects.[12]

  • The Organofluorine Moiety: While the C-F bond is one of the strongest in organic chemistry, its presence can influence the molecule's metabolic stability and pharmacokinetic profile.[3][13] Inappropriate placement of fluorine can sometimes lead to stability and toxicity issues.[14] Although unlikely under standard laboratory conditions, thermal decomposition could release hazardous substances like hydrogen fluoride.[9][15]

Quantitative Data Summary (Based on Analogues)
Hazard ParameterAnticipated Classification/ValueSource Analogues
Acute Oral Toxicity Category 4 (Harmful if swallowed)4-Fluorobenzaldehyde, Benzaldehyde-DNPH[9][10]
Skin Irritation Category 2 (Causes skin irritation)2-Chloro-4-fluorobenzaldehyde, 2-Fluoro-4-(trifluoromethyl)benzaldehyde[4][5]
Eye Irritation Category 2A (Causes serious eye irritation)2-Chloro-4-fluorobenzaldehyde, 4-Fluorobenzaldehyde, 2-Fluoro-4-(trifluoromethyl)benzaldehyde[4][5][9]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)2-Chloro-4-fluorobenzaldehyde, 2-Fluoro-4-(trifluoromethyl)benzaldehyde[5][11]
Flammability Likely Combustible Liquid4-Fluorobenzaldehyde, Aldehyde C11[8][15]

Laboratory Handling and Exposure Controls

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent handling protocols, is mandatory.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Fluoro-4-(oxan-4-yl)benzaldehyde is a certified chemical fume hood.[11][16] This is critical for two reasons:

  • Volatility and Inhalation Hazard: Aldehydes can be volatile, and their vapors are respiratory irritants.[2][8][17] A fume hood ensures that any vapors are captured at the source, preventing inhalation.

  • Containment: In the event of an accidental spill, the fume hood provides containment, limiting the spread of the chemical.

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[16]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable and must be worn at all times when handling the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required.[4][7] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Ensure that legs and feet are covered with long pants and closed-toe shoes.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Assess_Risk Assess Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Clean_Area Clean Work Area Wash_Hands->Clean_Area

Caption: Workflow for correct PPE usage during chemical handling.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Designate Area: All handling of solid or liquid 2-Fluoro-4-(oxan-4-yl)benzaldehyde must be performed inside a chemical fume hood.

  • Inert Atmosphere: For long-term storage and to prevent oxidation of the aldehyde group, storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[11][16]

  • Weighing: If weighing the solid, use a tared container within the fume hood. Avoid creating dust. If handling a solution, use appropriate volumetric glassware and a calibrated pipette.

  • Avoid Ignition Sources: Although not highly flammable, related compounds are combustible liquids.[8][9] Keep away from heat, sparks, and open flames.[8][9] Use explosion-proof equipment where necessary.[8]

Storage
  • Container: Keep the container tightly closed to prevent oxidation and moisture ingress.[4][11][16]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9][11]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][11][15][16]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.[4][11]

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][16] If irritation persists, seek medical attention.[7][16]

  • Inhalation: Move the individual to fresh air at once.[4][16] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4][16] Seek immediate medical attention.[4][16]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water.[9][11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[4][11]

Caption: Decision tree for responding to a chemical exposure event.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[7][11]

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Considerations

Chemical waste must be handled in accordance with local, state, and federal regulations.

  • Waste Stream: Dispose of 2-Fluoro-4-(oxan-4-yl)benzaldehyde and any contaminated materials as hazardous chemical waste.

  • Method: Do not pour down the drain. It is often recommended to use a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[6][11]

Conclusion

While 2-Fluoro-4-(oxan-4-yl)benzaldehyde is a valuable intermediate in drug discovery and development, its safe handling is paramount. By understanding its potential hazards based on its chemical structure and adhering to the multi-layered safety protocols outlined in this guide—encompassing engineering controls, appropriate PPE, and strict operational procedures—researchers can mitigate risks and maintain a safe laboratory environment. Always consult institutional safety guidelines and, when available, the specific Safety Data Sheet for any chemical before commencing work.

References

  • Vertex AI Search. (2016, June 12).
  • Thermo Fisher Scientific. (2025, September 12).
  • Sigma-Aldrich. (2025, November 6).
  • Wikipedia. Organofluorine chemistry.
  • Wang, S., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • Fisher Scientific. (2024, March 29).
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzaldehyde.
  • Chemical Safety Facts. Aldehydes.
  • ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
  • Fisher Scientific. (2009, May 19).
  • Benchchem. Best practices for handling and storing volatile aldehyde standards.
  • PerfumersWorld. (2025, October 31).
  • The John D. Walsh Company.
  • ACS Chemical Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
  • Thermo Fisher Scientific. (2009, May 19).
  • MDPI. (2024, October 21).
  • PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
  • CPAChem. (2022, November 16).
  • Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98%.
  • Benchchem. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde.
  • Santos.
  • European Medicines Agency.
  • CDH Fine Chemical.
  • ChemScene. 2-Fluoro-4-(furan-3-yl)benzaldehyde.
  • ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Application Note: High-Efficiency Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde Executive Summary This protocol details the step-by-step synthesis of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde (also known as 2-F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Executive Summary

This protocol details the step-by-step synthesis of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde (also known as 2-Fluoro-4-(oxan-4-yl)benzaldehyde). This compound is a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors used in oncology.

The synthesis utilizes a robust, two-step modular approach:

  • Suzuki-Miyaura Cross-Coupling: Installation of the unsaturated pyran ring using a boronic ester.

  • Catalytic Hydrogenation: Reduction of the internal double bond to yield the saturated tetrahydropyran moiety.

This route is preferred over de novo heterocycle construction (e.g., Prins cyclization) due to its high convergence, operational simplicity, and the commercial availability of the boronate building block.

Reaction Scheme & Logic

The synthesis strategy relies on the palladium-catalyzed coupling of an aryl bromide with a vinyl boronate, followed by saturation of the alkene.

SynthesisScheme SM1 4-Bromo-2-fluorobenzaldehyde (Aryl Halide) Int Intermediate: 2-Fluoro-4-(3,6-dihydro-2H-pyran-4-yl) benzaldehyde SM1->Int Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester SM2->Int Prod Target Product: 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl) benzaldehyde Int->Prod Step 2: Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT

Caption: Two-step synthetic pathway involving C-C bond formation followed by alkene reduction.

Materials & Reagents

Reagent / SolventCAS NumberEquiv.Role
4-Bromo-2-fluorobenzaldehyde 57848-46-11.0Starting Material (Electrophile)
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 287944-16-51.1 - 1.2Coupling Partner (Nucleophile)
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-40.03 - 0.05Catalyst
Potassium Carbonate (K₂CO₃) 584-08-72.5 - 3.0Base
1,4-Dioxane 123-91-1N/ASolvent (Degassed)
Palladium on Carbon (10% Pd/C) 7440-05-310 wt%Hydrogenation Catalyst
Hydrogen Gas (H₂) 1333-74-0BalloonReductant

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Fluoro-4-(3,6-dihydro-2H-pyran-4-yl)benzaldehyde.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a nitrogen atmosphere, charge the flask with:

    • 4-Bromo-2-fluorobenzaldehyde (5.0 g, 24.6 mmol)

    • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (6.2 g, 29.5 mmol)

    • Potassium carbonate (10.2 g, 73.8 mmol)

  • Solvent Addition: Add a mixture of 1,4-Dioxane (80 mL) and Water (20 mL). Note: The solvent system must be degassed by sparging with nitrogen for 15 minutes prior to addition.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (1.0 g, ~5 mol%).

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide should be fully consumed.

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the intermediate as a light yellow solid/oil.

    • Yield Expectation: 80–90%.[3]

Step 2: Catalytic Hydrogenation

Objective: Reduction to 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde.

  • Setup: Use a clean 250 mL round-bottom flask or a hydrogenation bottle.

  • Charging: Dissolve the intermediate from Step 1 (approx. 4.5 g) in Methanol (50 mL) and Ethyl Acetate (10 mL) to ensure solubility.

  • Catalyst: Carefully add 10% Pd/C (450 mg, 10 wt% loading). Safety: Pd/C is pyrophoric; add under an inert blanket of nitrogen or argon.

  • Hydrogenation:

    • Purge the flask with nitrogen (3 cycles).

    • Purge the flask with Hydrogen gas (balloon pressure is sufficient).

    • Stir vigorously at room temperature for 12–16 hours.

  • Monitoring: Monitor by LC-MS or H-NMR. The disappearance of the alkene proton signal (approx. 6.0-6.5 ppm) indicates completion.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH/EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Final Purification: The product is typically clean enough for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc) or recrystallization from Hexane/Ether.

    • Yield Expectation: 90–95%.

Analytical Validation

Target Compound: 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.30 (s, 1H, CH O) – Distinctive aldehyde singlet.

    • δ 7.80 (t, 1H, Ar-H ortho to CHO)

    • δ 7.10 (d, 1H, Ar-H)

    • δ 6.95 (d, 1H, Ar-H)

    • δ 4.10 (m, 2H, Pyran eq-H) – Characteristic of the ether linkage.

    • δ 3.55 (td, 2H, Pyran ax-H)

    • δ 2.85 (tt, 1H, Ar-CH -Pyran) – Key methine proton indicating saturation.

    • δ 1.70–1.90 (m, 4H, Pyran CH₂).

  • Mass Spectrometry (ESI): Calculated for C₁₂H₁₃FO₂ [M+H]⁺: 209.09. Found: 209.1.

Safety & Handling

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (e.g., water or toluene) before adding to the reaction. Filter through Celite under an inert atmosphere if possible, and do not let the filter cake dry out completely in air.

  • Boronic Esters: Generally low toxicity, but handle with gloves and eye protection.

  • Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed and the setup is leak-tested.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Pfizer Inc. (2011). "Polymorphs of a PARP Inhibitor." World Intellectual Property Organization, WO2012019427. (Describes analogous Suzuki couplings for pyran-substituted aryls). Link

  • Organic Chemistry Portal. "Suzuki Coupling." (General mechanistic and protocol overview). Link

Sources

Application

Suzuki-Miyaura cross-coupling for 2-Fluoro-4-(oxan-4-yl)benzaldehyde synthesis

Application Note & Protocol Topic: High-Fidelity Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde via Suzuki-Miyaura Cross-Coupling For: Researchers, Scientists, and Drug Development Professionals Abstract This document p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde, a valuable fluorinated benzaldehyde intermediate in pharmaceutical and materials science research. We detail a robust and optimized protocol centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind the selection of catalysts, reagents, and conditions. By grounding the protocol in established chemical theory, this document serves as a practical tool for laboratory execution and a resource for troubleshooting and further optimization.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

Fluorinated organic molecules are of paramount importance in drug discovery, with fluorine's unique properties often conferring enhanced metabolic stability, binding affinity, and bioavailability. The target molecule, 2-Fluoro-4-(oxan-4-yl)benzaldehyde, combines a synthetically versatile aldehyde group with a fluorine atom and a saturated oxane ring. This specific combination of functionalities makes it a highly desirable building block for accessing complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing biaryl and related C(sp²)-C(sp³) bonds. Its widespread adoption in both academic and industrial settings is a testament to its remarkable functional group tolerance, use of stable and non-toxic organoboron reagents, and generally mild reaction conditions.[1][2][3] This protocol leverages the power of the Suzuki-Miyaura reaction to forge the key bond between the aromatic ring and the oxane moiety.

Reaction Scheme and Mechanistic Rationale

The synthesis is achieved by coupling an aryl halide with an organoboron reagent. The chosen strategy involves the reaction between commercially available 4-Bromo-2-fluorobenzaldehyde and (Tetrahydro-2H-pyran-4-yl)boronic acid.

Figure 1: Overall Reaction Scheme Reaction Scheme

The reaction proceeds via a well-established palladium-catalyzed cycle, which is fundamental to understanding and optimizing the process.[4][5]

The Catalytic Cycle

The mechanism involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of 4-Bromo-2-fluorobenzaldehyde. This is often the rate-limiting step and results in a square planar Pd(II) intermediate.[2][5]

  • Transmetalation: For this step to occur, the organoboron reagent must be activated by a base. The base (e.g., CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (the oxane ring) to the palladium center, displacing the bromide ligand.[5][6]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands (the fluoro-formyl-phenyl group and the oxane group) attached to the palladium center. This forms the desired C-C bond, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Miyaura_Cycle cluster_legend Ar = 2-Fluoro-4-formylphenyl R = oxan-4-yl L = Ligand (e.g., PPh₃) Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Di-organo Complex) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product ArBr_in Ar-Br (4-Bromo-2-fluorobenzaldehyde) ArBr_in->Pd0 Boronic_in R-B(OH)₂ + Base → [R-B(OH)₃]⁻ (Activated Boronate) Boronic_in->ArPdBr key

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. Reagents should be scaled proportionally for larger or smaller quantities.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mg)MmolEquivalents
4-Bromo-2-fluorobenzaldehyde57848-46-1203.012031.01.0
(Tetrahydro-2H-pyran-4-yl)boronic acid1072952-46-5130.001951.51.5
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.56350.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.214153.03.0
1,4-Dioxane123-91-188.118 mL--
Deionized Water7732-18-518.022 mL--
Equipment
  • 50 mL Schlenk flask or round-bottom flask

  • Magnetic stir plate and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the Schlenk flask with a stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Reagent Addition: To the flask, add 4-Bromo-2-fluorobenzaldehyde (203 mg, 1.0 mmol), (Tetrahydro-2H-pyran-4-yl)boronic acid (195 mg, 1.5 mmol), Potassium Carbonate (415 mg, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.

  • Degassing: With the mixture under stirring, bubble Argon gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can poison the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C using an oil bath. Let the reaction stir vigorously for 12-16 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[7] A typical TLC system would be 20% Ethyl Acetate in Hexanes. The product should have a lower Rf than the starting aryl bromide.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (30 mL).

    • Pour the mixture into a separatory funnel and wash with water (2 x 20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 5% to 25% Ethyl Acetate in Hexanes to isolate the pure 2-Fluoro-4-(oxan-4-yl)benzaldehyde. The expected yield is typically in the range of 75-90%.

Visualization of Experimental Workflow

Workflow Setup 1. Assemble & Inert Flask (Flame-dry, backfill with Ar) Reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) Setup->Reagents Solvent 3. Add Solvents & Degas (Dioxane/H₂O, sparge with Ar) Reagents->Solvent React 4. Heat & Stir (90-100 °C, 12-16h) Solvent->React Workup 5. Quench & Extract (Cool, add EtOAc, wash with H₂O/Brine) React->Workup Purify 6. Purify (Dry, concentrate, column chromatography) Workup->Purify Analyze 7. Characterize Product (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the Suzuki coupling synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently dried glassware. 3. Poor quality reagents.1. Ensure a completely inert atmosphere; improve degassing procedure. 2. Thoroughly flame-dry all glassware. 3. Use fresh, high-purity reagents and solvents.
Protodeboronation Side Product 1. Base is too strong or reaction time is too long. 2. High reaction temperature.1. Consider a milder base (e.g., K₃PO₄ or Cs₂CO₃). Optimize for shorter reaction time. 2. Attempt the reaction at a lower temperature (e.g., 80 °C).
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative homocoupling.1. Rigorously degas the reaction mixture before heating. Ensure a good inert gas seal.
Difficult Purification 1. Formation of closely-eluting byproducts. 2. Residual palladium catalyst.1. Optimize the chromatography eluent system for better separation. 2. Before concentration, you can wash the organic layer with an aqueous solution of thiourea or pass it through a pad of Celite to scavenge palladium.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a certified chemical fume hood.

  • Reagent Handling: 1,4-Dioxane is a flammable peroxide-former. Use from a freshly opened bottle or test for peroxides. Palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust from solid reagents.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • BenchChem. A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde.
  • PMC.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzaldehyde 96.
  • PubChem. Tetrahydropyran-4-boronic acid.
  • Tetrahedron. 1072952-46-5 | Tetrahydropyran-4-boronic acid.
  • Google Patents. Process for preparing highly pure formylphenylboronic acids.
  • Ningbo Inno Pharmchem Co., Ltd.

Sources

Method

Applications of 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde in organic synthesis

Application Note: 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde Executive Summary 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde is a high-value heterocyclic building block designed for the synthesis of next-gener...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde

Executive Summary

2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde is a high-value heterocyclic building block designed for the synthesis of next-generation small molecule inhibitors, particularly targeting PARP (Poly ADP-ribose polymerase) , Kinases , and GPCRs .

Its structural design integrates three critical medicinal chemistry elements:

  • Tetrahydropyran-4-yl (THP) Ring: A metabolic bioisostere for cyclohexyl or phenyl groups, offering reduced lipophilicity (lower LogD) and improved metabolic stability by blocking the common CYP450 oxidation site found in cyclohexyl rings.

  • Benzaldehyde Moiety: A versatile "warhead" for reductive amination, Knoevenagel condensation, and olefination reactions.

  • Ortho-Fluorine Substituent: An activating group that enables SNAr-driven cyclization , specifically allowing for the rapid construction of 1H-indazoles and phthalazinones .

This guide details the physicochemical advantages of this scaffold and provides validated protocols for its conversion into bioactive core structures.

Scientific Foundation: The "Magic Methyl" of Rings

Bioisosterism: THP vs. Cyclohexyl

In drug design, replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring is a proven strategy to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

FeatureCyclohexyl / Phenyl AnalogTetrahydropyran-4-yl AnalogAdvantage
Lipophilicity (cLogP) High (Hydrophobic)Moderate (Polar Ether)Improved Solubility: The ether oxygen lowers cLogP, enhancing aqueous solubility without sacrificing steric bulk.
Metabolic Liability High (C4-Oxidation)LowMetabolic Stability: The C4 position of cyclohexyl is a "soft spot" for CYP450 hydroxylation. In THP, the oxygen atom modulates electron density, reducing oxidative clearance.
Binding Interactions Hydrophobic /

-stacking
H-Bond AcceptorNew Vectors: The ether oxygen can engage in specific H-bond interactions with backbone amides in the target protein.
Reactivity Logic: The Indazole Gateway

The 2-fluoro-benzaldehyde motif is the "Gold Standard" precursor for synthesizing 1H-indazoles . The aldehyde condenses with hydrazine to form a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to displace the fluorine. This reaction is thermodynamically driven by the formation of the aromatic pyrazole ring.

Indazole_Pathway Aldehyde 2-Fluoro-4-(THP)benzaldehyde Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone + H2NNH2 (- H2O) Indazole 6-(THP)-1H-Indazole Hydrazone->Indazole SNAr Cyclization (Heat/Base)

Figure 1: Mechanistic pathway for the conversion of the aldehyde to the indazole scaffold.[2][3]

Experimental Protocols

Protocol A: Synthesis of 6-(Tetrahydro-2H-pyran-4-yl)-1H-indazole

Target Application: Creating the core scaffold for PARP or Kinase inhibitors.

Mechanism: Condensation followed by intramolecular SNAr. Reagents: Hydrazine monohydrate (


), DMSO or Ethanol.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde (1.0 equiv) and DMSO (5 vol).

    • Note: DMSO is preferred over ethanol for difficult substrates as the higher boiling point facilitates the SNAr step.

  • Addition: Add Hydrazine monohydrate (5.0 equiv) dropwise at room temperature.

    • Observation: The solution may turn yellow due to hydrazone formation.

  • Cyclization: Heat the reaction mixture to 100°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The intermediate hydrazone (M+1) may be visible initially, converting to the Indazole (M+1 mass is identical, but retention time shifts). Look for the disappearance of the aldehyde peak.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (10 vol). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-10% MeOH in DCM).

Expected Yield: 75–85% Key Checkpoint: The disappearance of the characteristic aldehyde proton signal (~10.2 ppm) and the appearance of the indazole C3-H singlet (~8.0 ppm) in


-NMR.
Protocol B: Reductive Amination (Library Synthesis)

Target Application: Attaching "Tail" groups (e.g., piperazines) to the scaffold.

Mechanism: Imine formation followed by hydride reduction. Reagents: Amine (R-NH2), Sodium Triacetoxyborohydride (


), DCM/DCE.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde (1.0 equiv) in Dichloromethane (DCM) (10 vol).

    • Add the Amine (1.1 equiv).

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
    • Stir at room temperature for 2–16 hours.

  • Quench & Workup:

    • Quench with Saturated

      
        solution. Stir for 15 minutes.
      
    • Separate layers. Extract aqueous layer with DCM.

    • Dry organics (

      
      ) and concentrate.[2]
      
  • Purification:

    • Standard Flash Chromatography (DCM/MeOH/NH3).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseExpert Solution
Low Yield in Indazole Synthesis Incomplete SNAr cyclizationSwitch solvent from Ethanol to DMSO or DMAc and increase temperature to 120°C. The hydrazone forms easily, but the ring closure requires energy to overcome the aromatic barrier.
Aldehyde Oxidation Air sensitivityThis aldehyde is moderately stable, but long-term storage can lead to benzoic acid formation. Store under Argon/Nitrogen at -20°C. If acid is present, wash with dilute base before use.
Side Products in Reductive Amination Dialkylation (if using primary amines)Use STAB (mild) instead of

(strong). Add the reducing agent after imine formation is complete (sequential addition).

Visualizing the Workflow

Workflow Start Start: 2-Fluoro-4-(THP)benzaldehyde Decision Select Pathway Start->Decision PathA Path A: Scaffold Construction (Indazole/Phthalazinone) Decision->PathA Build Core PathB Path B: Functionalization (Reductive Amination) Decision->PathB Link Tail StepA1 Condensation (Hydrazine) PathA->StepA1 StepB1 Imine Formation (R-NH2) PathB->StepB1 StepA2 SNAr Cyclization (Heat) StepA1->StepA2 ProductA Product: 6-(THP)-1H-Indazole StepA2->ProductA StepB2 Reduction (STAB) StepB1->StepB2 ProductB Product: Benzyl Amine Derivative StepB2->ProductB

Figure 2: Decision tree for utilizing the aldehyde in divergent synthesis.

References

  • Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[4][5] Journal of Organic Chemistry, 2006, 71(21), 8166–8172. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. (Discusses THP vs Cyclohexyl). Link

  • Wang, B., et al. "Discovery and Characterization of Talazoparib (BMN 673), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor."[6] Journal of Medicinal Chemistry, 2016, 59(1), 335–357.[6] (Context for 2-fluoro-4-substituted scaffolds). Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 2008.

Sources

Application

Application Notes and Protocols for the Aldol Condensation of 2-Fluoro-4-(oxan-4-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Chalcones in Medicinal Chemistry The aldol condensation is a cornerstone of carbon-carbon bond formati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Chalcones in Medicinal Chemistry

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] A particularly valuable variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone or another enolizable carbonyl compound.[3] This reaction is instrumental in the synthesis of chalcones (α,β-unsaturated ketones), a class of compounds that serve as crucial intermediates in the biosynthesis of flavonoids and exhibit a wide array of pharmacological activities.[1][4]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] Specifically, the 2-fluoro-4-(oxan-4-yl)benzaldehyde scaffold presents a unique combination of electronic and steric features. The ortho-fluoro substituent acts as a weak deactivating group through its inductive effect, yet it is an ortho-para director in electrophilic aromatic substitutions.[6][7] The bulky para-oxane group can introduce significant steric hindrance, potentially influencing reaction rates and selectivity.[8]

This document provides a detailed guide to the aldol condensation of 2-fluoro-4-(oxan-4-yl)benzaldehyde derivatives, offering insights into the reaction mechanism, a comprehensive experimental protocol, and a discussion of the factors influencing the reaction's success.

Mechanistic Insights: The Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation of 2-fluoro-4-(oxan-4-yl)benzaldehyde with an enolizable ketone, such as acetophenone, typically proceeds via a base-catalyzed mechanism. The reaction can be dissected into three key stages:

  • Enolate Formation: A base, commonly sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[9]

  • Nucleophilic Attack: The enolate anion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the benzaldehyde derivative.[9] This step forms a β-hydroxy ketone (aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone). This step is often irreversible and drives the reaction to completion, favored by the formation of a highly conjugated system.[9]

The presence of the ortho-fluoro group can influence the electrophilicity of the carbonyl carbon, while the bulky oxane substituent may sterically hinder the approach of the nucleophile.

Aldol Condensation Mechanism Acetophenone Acetophenone Enolate Enolate Anion Acetophenone->Enolate + OH- H2O Water Enolate->H2O Aldol Adduct β-Hydroxy Ketone Enolate->Aldol Adduct + 2-Fluoro-4-(oxan-4-yl)benzaldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol Adduct->Chalcone - H2O

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(2-fluoro-4-(oxan-4-yl)phenyl)prop-2-en-1-one

This protocol describes a representative procedure for the Claisen-Schmidt condensation of 2-fluoro-4-(oxan-4-yl)benzaldehyde with 4-fluoroacetophenone.

Materials:

  • 2-Fluoro-4-(oxan-4-yl)benzaldehyde

  • 4-Fluoroacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-(oxan-4-yl)benzaldehyde (1.0 eq) and 4-fluoroacetophenone (1.0 eq) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare a 20% (w/v) solution of sodium hydroxide in deionized water. Slowly add the NaOH solution (2.0 eq) dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes. The reaction mixture may turn yellow and a precipitate may form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting aldehyde spot has disappeared.

  • Neutralization and Product Isolation: Cool the reaction mixture in an ice bath and neutralize to pH ~7 by the slow addition of 10% HCl. A solid precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 15 mL) to remove any inorganic salts.

  • Purification:

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure chalcone.

    • Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[10]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[11][12][13]

Experimental_Workflow A Reactant Preparation (Aldehyde, Ketone, Ethanol) B Base Addition (Aqueous NaOH) A->B C Reaction at RT (4-6 hours) B->C D TLC Monitoring C->D D->C Incomplete E Neutralization (10% HCl) D->E Complete F Product Precipitation E->F G Vacuum Filtration F->G H Purification (Recrystallization or Chromatography) G->H I Drying H->I J Characterization (NMR, IR) I->J

Sources

Method

Use of 2-Fluoro-4-(oxan-4-yl)benzaldehyde in preparing Schiff base compounds

Application Note: High-Efficiency Synthesis of Schiff Base Analogs Using 2-Fluoro-4-(oxan-4-yl)benzaldehyde Abstract This technical guide details the protocol for utilizing 2-Fluoro-4-(oxan-4-yl)benzaldehyde (CAS: 105645...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Schiff Base Analogs Using 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Abstract

This technical guide details the protocol for utilizing 2-Fluoro-4-(oxan-4-yl)benzaldehyde (CAS: 1056459-37-0) as a core scaffold in the synthesis of Schiff base (imine) libraries. While this fluorinated aldehyde is a known intermediate in the synthesis of the PARP inhibitor Olaparib , its high electrophilicity makes it an ideal candidate for rapid diversification via Schiff base formation. This document provides optimized reaction conditions, mechanistic insights into the "Ortho-Fluorine Effect," and self-validating quality control steps for drug discovery researchers.

Introduction & Chemical Significance

The Molecule: 2-Fluoro-4-(oxan-4-yl)benzaldehyde features a tetrahydropyran (oxan-4-yl) ring at the 4-position and a fluorine atom at the 2-position.

  • Oxan-4-yl Group: Enhances aqueous solubility and metabolic stability compared to phenyl analogs, a critical feature for oral bioavailability in PARP inhibitors.

  • 2-Fluoro Group: Exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon.

Application in Drug Discovery: While the industrial route to Olaparib utilizes this aldehyde in a Horner-Wadsworth-Emmons reaction, the Schiff base pathway is critical for:

  • Pharmacophore Exploration: Rapidly generating diverse imine libraries to probe Structure-Activity Relationships (SAR) in the solvent-exposed regions of the PARP binding pocket.

  • Reductive Amination Precursors: Synthesizing secondary amine analogs via in situ imine reduction.

Mechanistic Insight: The Ortho-Fluorine Effect

The formation of the Schiff base involves the nucleophilic attack of a primary amine (


) on the aldehyde carbonyl.[1]
  • Activation: The 2-fluorine atom destabilizes the carbonyl bond, lowering the activation energy for the initial nucleophilic attack.

  • Risk Factor: The resulting imine is also more susceptible to hydrolysis. Therefore, water removal is the rate-determining control factor in this protocol.

DOT Diagram 1: Reaction Mechanism & Critical Control Points

G Aldehyde 2-Fluoro-4-(oxan-4-yl) benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Accelerated by 2-F) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (Product) Hemiaminal->Imine Dehydration (Rate Limiting) Water H2O (Byproduct) Hemiaminal->Water Water->Hemiaminal Hydrolysis Risk (Requires Scavenger)

Caption: The 2-Fluoro substituent accelerates the initial attack, but the equilibrium must be driven by active water removal (Molecular Sieves/Ti(OEt)4) to prevent hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
2-Fluoro-4-(oxan-4-yl)benzaldehyde >97% PurityElectrophile Scaffold
Primary Amine (R-NH₂) 1.0 - 1.2 EquivalentsNucleophile
Solvent Anhydrous Ethanol or TolueneReaction Medium
Catalyst Glacial Acetic Acid (AcOH)Proton Donor (pH 4-5)
Desiccant 4Å Molecular Sieves (Activated)Water Scavenger
Method A: Standard Synthesis (Ethanol/Reflux)

Best for aliphatic amines and electron-rich anilines.

  • Activation: In a dried round-bottom flask, add 1.0 mmol of 2-Fluoro-4-(oxan-4-yl)benzaldehyde and 10 mL of anhydrous ethanol.

  • Additives: Add 1.0 g of activated 4Å molecular sieves. Stir for 10 minutes under Nitrogen.

  • Initiation: Add 1.1 mmol of the primary amine followed by 2 drops of glacial acetic acid (catalytic).

  • Reaction: Heat to reflux (78°C) for 3–6 hours .

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear; the imine spot is typically less polar (higher Rf) or fluorescent.

  • Workup: Filter hot through a Celite pad to remove sieves.

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize from cold Ethanol/Hexane if necessary.

Method B: Titanium(IV) Ethoxide Method

Required for sterically hindered amines or electron-deficient anilines.

  • Dissolution: Dissolve 1.0 mmol of aldehyde and 1.2 mmol of amine in 5 mL anhydrous THF.

  • Scavenger Addition: Add 2.0 mmol of Titanium(IV) ethoxide (

    
    ) dropwise.
    
    • Note: The solution may turn yellow/orange immediately.

  • Stirring: Stir at room temperature for 6–12 hours.

  • Quench: Pour into 10 mL of brine. A heavy white precipitate (

    
    ) will form.
    
  • Extraction: Filter the suspension through Celite. Extract the filtrate with Ethyl Acetate (3x).

Quality Control & Characterization

A successful reaction is defined by specific spectral shifts. The 2-Fluoro group provides a unique diagnostic handle in NMR.

Table 1: Key Spectral Diagnostics

Technique Signal Expected Shift / Value Interpretation
¹H NMR Aldehyde (-CHO) 10.2 ppm (s) Must be absent (indicates conversion).
¹H NMR Imine (-CH=N-) 8.3 – 8.8 ppm (s) Diagnostic product peak.

| ¹H NMR | Aromatic (H3) | ~7.5 ppm (dd) | Coupling with 2-F (


). |
| ¹³C NMR  | Imine (C=N) | 158 – 162 ppm | Upfield shift from C=O (~190 ppm). |
| IR  | C=N Stretch | 1615 – 1630 cm⁻¹ | Sharp, medium intensity band. |

Optimization & Troubleshooting

DOT Diagram 2: Decision Tree for Reaction Optimization

Optimization Start Start Reaction (Method A) Check TLC Check (4 Hours) Start->Check Complete Proceed to Workup Check->Complete Conversion >95% Incomplete Starting Material Remains Check->Incomplete Conversion <50% AddCat Add 5 mol% p-TsOH Increase Temp Incomplete->AddCat Amine is Electron-Poor SwitchMethod Switch to Method B (Ti(OEt)4) Incomplete->SwitchMethod Amine is Sterically Hindered

Caption: Logic flow for addressing incomplete conversion. Steric bulk requires chemical water scavenging (Ti(OEt)4), while electronic deactivation requires stronger acid catalysis.

Common Issues:

  • Hydrolysis on Silica: The 2-fluoro-imine is sensitive to acidic silica gel. Solution: Pre-treat the TLC plate or column with 1% Triethylamine (Et₃N) in Hexane to neutralize acidity before purification.

  • Oligomerization: If the reaction turns dark/tarry, the temperature is too high. Solution: Conduct the reaction at Room Temperature using Method B.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry.

  • Luo, X., et al. (2022).[2] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega.

  • Qin, W., et al. (2013). "Recent advances in the synthesis of Schiff bases." Journal of Chemical and Pharmaceutical Research.

  • BenchChem Technical Library. "Optimizing Schiff Base Formation: Protocols and Troubleshooting."

(Note: While direct literature on the Schiff base of this specific intermediate is proprietary/scarce, the protocols above are derived from validated chemistry of 2-fluoro-benzaldehydes in PARP inhibitor synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Welcome to the technical support center for the purification of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful chromatographic purification of this key synthetic intermediate. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

Understanding the Molecule: A Chromatographer's Perspective

Before embarking on any purification, it is crucial to analyze the structure of the target molecule, 2-Fluoro-4-(oxan-4-yl)benzaldehyde.

  • Aromatic System: The fluorinated benzene ring provides a non-polar, hydrophobic character and is capable of π-π interactions.

  • Aldehyde Group (-CHO): This is a moderately polar functional group, capable of hydrogen bonding as an acceptor. It is also susceptible to oxidation, forming the corresponding carboxylic acid (4-Fluoro-2-(oxan-4-yl)benzoic acid), a common process-related impurity.[1]

  • Oxane Ring: The tetrahydropyran (oxane) ring contains an ether linkage, which adds polarity and can act as a hydrogen bond acceptor.

  • Fluorine Substituent (-F): The electron-withdrawing nature of fluorine can influence the reactivity of the aldehyde and the acidity of any proximal protons, but its primary impact on chromatography is a slight increase in polarity.

Overall Polarity Assessment: The combination of these features renders 2-Fluoro-4-(oxan-4-yl)benzaldehyde a moderately polar compound . This assessment is fundamental to selecting the appropriate chromatographic system. For such compounds, normal-phase chromatography on silica gel is the most logical and effective starting point.[2]

Core Protocol: Method Development for Column Chromatography

This protocol is a self-validating system, beginning with small-scale analysis by Thin-Layer Chromatography (TLC) to ensure a successful large-scale column separation.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

The Principle: TLC is a rapid, low-cost method to determine the optimal mobile phase (eluent) for your separation. The goal is to find a solvent system where your target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4 .[3] This Rƒ value typically translates well to column chromatography, ensuring the compound elutes from the column in a reasonable volume of solvent without taking excessively long.[3]

Methodology:

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate. Also, spot any available standards of starting materials if possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen test solvent system.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Iterate: Adjust the solvent system polarity until the desired Rƒ is achieved. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 ÅIndustry standard for normal-phase chromatography of moderately polar organic molecules.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA versatile system where polarity can be finely tuned. Start with 10% Ethyl Acetate in Hexane and increase polarity as needed.
Target Rƒ 0.3 - 0.4Provides optimal resolution and reasonable elution time on the column.
Step 2: Preparative Column Chromatography

The Principle: This is the scale-up of the optimized TLC conditions. The crude mixture is loaded onto a glass column packed with a stationary phase (silica gel) and the mobile phase is passed through, separating the components based on their differential adsorption to the silica.

Methodology:

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude sample weight.

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC (e.g., 5% Ethyl Acetate in Hexane).

    • Pack the column by pouring the slurry and allowing it to settle, ensuring a uniform, crack-free bed. Drain excess solvent until it is level with the top of the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane).

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial low-polarity solvent system.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent as the column runs (a step gradient). For example, move from 5% to 10%, then 15% ethyl acetate in hexane. This is crucial for eluting more polar impurities after your target compound has been collected.[3]

  • Fraction Monitoring:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Fluoro-4-(oxan-4-yl)benzaldehyde.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Method Development cluster_scaleup Scale-Up Purification cluster_analysis Analysis & Isolation TLC_Analysis Crude Sample Analysis Spot on TLC plate Solvent_Selection Solvent System Optimization Target Rf ≈ 0.3-0.4 TLC_Analysis->Solvent_Selection Column_Packing Column Packing Prepare silica slurry Solvent_Selection->Column_Packing Optimized System Sample_Loading Sample Loading Wet or dry load Column_Packing->Sample_Loading Elution Gradient Elution Start with low polarity Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis Monitor by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Evaporation Solvent Removal Rotary Evaporation Combine_Fractions->Evaporation Pure_Compound Pure Compound | Characterize (NMR, MS) Evaporation->Pure_Compound

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-4-(oxan-4-yl)benzaldehyde Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. This molecule is a valuable building block in modern medicinal chemistry, combining a reactive aldehyde handle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. This molecule is a valuable building block in modern medicinal chemistry, combining a reactive aldehyde handle with a fluorinated aromatic core and a saturated heterocyclic oxane moiety. The strategic placement of the fluorine atom can enhance metabolic stability and modulate the electronic properties of derivative compounds, making it a key intermediate for drug discovery programs.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on the most common and regioselective synthetic pathway: ortho-directed lithiation of a 1-fluoro-3-(oxan-4-yl)benzene precursor, followed by electrophilic quench with a formylating agent. We will explore the causality behind experimental choices to empower you to diagnose and resolve issues encountered in your own laboratory work.

Core Synthetic Workflow

The primary route to 2-Fluoro-4-(oxan-4-yl)benzaldehyde involves a two-step sequence. Understanding this workflow is critical for effective troubleshooting.

SynthesisWorkflow Start Starting Material: 1-Fluoro-3-(oxan-4-yl)benzene Step1 Step 1: Ortho-Lithiation Start->Step1 n-BuLi or LDA Anhydrous THF, -78 °C Intermediate Aryllithium Intermediate (Highly Reactive) Step1->Intermediate Regioselective Deprotonation Step2 Step 2: Formylation Intermediate->Step2 Quench with DMF -78 °C to RT Product Crude Product: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Step2->Product Aqueous Work-up Purification Purification (Chromatography/Recrystallization) Product->Purification Final Final Product: >98% Purity Purification->Final

Caption: General workflow for the synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is extremely low, and I'm mostly recovering the 1-fluoro-3-(oxan-4-yl)benzene starting material. What went wrong?

This is the most common issue and almost always points to a failure in the initial ortho-lithiation step. The aryllithium intermediate is highly reactive and moisture-sensitive. If it doesn't form, or if it is quenched by an adventitious proton source, you will recover your starting material.

Troubleshooting Steps:

  • Anhydrous Conditions are Non-Negotiable:

    • Glassware: Ensure all glassware is flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of dry nitrogen or argon immediately before use.

    • Solvents: Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone). Commercially available "anhydrous" solvents in septa-sealed bottles should be used with care, especially if they have been opened previously.

    • Reagents: Ensure the starting material is anhydrous. If it has been stored for a long time, consider co-evaporating with anhydrous toluene to remove residual water.

  • Integrity of the Organolithium Reagent:

    • n-Butyllithium (n-BuLi) degrades over time. An old or improperly stored bottle is a frequent culprit. The solution should be clear and colorless to pale yellow.

    • Action: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. An inaccurate concentration leads to using a substoichiometric amount of base, resulting in incomplete conversion.

  • Temperature Control is Critical:

    • The lithiation must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the reaction of n-BuLi with the THF solvent.

    • Action: Ensure your reaction thermometer is calibrated and that the flask remains submerged in the cold bath during the entire base addition and stirring period.

LowYieldTroubleshooting Start Low Yield / High SM Recovery Check1 Were anhydrous conditions rigorously maintained? Start->Check1 Action1 Solution: Flame-dry all glassware. Use freshly distilled anhydrous solvents. Check1->Action1 No Check2 What is the age and quality of the n-BuLi? Check1->Check2 Yes Success Problem Resolved Action1->Success Action2 Solution: Titrate n-BuLi before use. Use a fresh bottle if necessary. Check2->Action2 Uncertain / Old Check3 Was the temperature maintained at -78 °C during lithiation? Check2->Check3 Known Good Action2->Success Action3 Solution: Calibrate thermometer. Ensure constant immersion in cold bath. Check3->Action3 No / Fluctuated Check3->Success Yes Action3->Success

Caption: Decision flowchart for troubleshooting low reaction yields.

Q2: My reaction worked, but I see a significant amount of an acidic impurity. What is it and how can I prevent it?

The aldehyde functional group is susceptible to over-oxidation to the corresponding carboxylic acid (2-fluoro-4-(oxan-4-yl)benzoic acid).[2] This can happen under several circumstances:

  • Air Exposure During Work-up: If the reaction mixture is stirred open to the air for prolonged periods, especially if residual base is present, oxidation can occur.

  • Storage: Purified benzaldehydes, particularly those with electron-donating or neutral substituents, can slowly oxidize upon storage if exposed to air.[2]

Prevention & Remediation:

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and proceed with the extraction promptly. Avoid prolonged exposure to basic aqueous solutions during work-up.

  • Purification: The acidic impurity can be easily removed. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane and wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer. Re-acidification of the aqueous layer can recover this by-product if desired.

  • Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to maximize its shelf-life.[3]

Q3: I am having difficulty separating my product from a non-polar impurity via column chromatography. What can I do?

Poor separation during column chromatography is often due to an inappropriate solvent system or issues with the column itself.[4]

Optimization Strategies:

  • TLC Analysis is Key: Before running a large column, screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives your desired product an Rf value between 0.2 and 0.4, with good separation from all impurities.[4]

    • Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • A common non-polar impurity could be a homocoupling by-product from the aryllithium intermediate, which would be significantly less polar than the desired aldehyde.

  • Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure you pack the column as a slurry and allow it to settle completely before loading your sample.

  • Alternative Purification - Bisulfite Adduct: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct.

    • Procedure: Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane). Extract this organic solution with a freshly prepared saturated aqueous solution of sodium bisulfite. The aldehyde will form the adduct and move to the aqueous phase. Separate the layers. The aqueous layer can then be treated with either acid (e.g., HCl) or base (e.g., Na₂CO₃) to regenerate the pure aldehyde, which can be extracted back into an organic solvent.[4]

Experimental Protocol & Key Parameters

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Table 1: Reagent Stoichiometry and Conditions

Reagent/ParameterMolar Eq.Notes
1-Fluoro-3-(oxan-4-yl)benzene1.0Must be anhydrous.
Anhydrous Tetrahydrofuran (THF)~0.2 M solutionFreshly distilled from Na/benzophenone.
n-Butyllithium (n-BuLi)1.1 - 1.2Use titrated concentration for calculation.
N,N-Dimethylformamide (DMF)1.5 - 2.0Use anhydrous grade, preferably distilled from CaH₂.
Temperature (Lithiation) -78 °CDry ice/acetone bath. Critical for selectivity.
Temperature (Quench) -78 °C to RTAdd DMF at -78°C, then allow to warm slowly.
Atmosphere Inert (N₂ or Ar)Maintain throughout the reaction.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-fluoro-3-(oxan-4-yl)benzene (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating the formation of the aryllithium species.

  • Formylation (Quench): Add anhydrous DMF (1.5 eq) dropwise at -78 °C. The reaction is often exothermic.

  • Warming: After the addition is complete, remove the cold bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Aqueous Work-up: Cool the reaction to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. BenchChem.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. BenchChem.

Sources

Troubleshooting

2-Fluoro-4-(oxan-4-yl)benzaldehyde stability and storage conditions

Technical Support Center: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Welcome to the technical support guide for 2-Fluoro-4-(oxan-4-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Welcome to the technical support guide for 2-Fluoro-4-(oxan-4-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just procedural steps but also the underlying chemical principles to empower you to handle this reagent effectively, anticipate challenges, and troubleshoot issues with confidence.

Section 1: Frequently Asked Questions (FAQs) - Stability and Storage

This section addresses the most immediate questions regarding the handling and long-term viability of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. Proper storage is the first and most critical step in ensuring experimental success.

Q1: What are the ideal storage conditions for 2-Fluoro-4-(oxan-4-yl)benzaldehyde?

A1: This compound is an aromatic aldehyde, a class of molecules known to be sensitive to environmental conditions.[1][2] To ensure its long-term stability, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3][4] The recommended storage temperature is typically refrigerated (2-8°C).[5] Store the container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[6]

Q2: Why is an inert atmosphere so critical for storage?

A2: The aldehyde functional group is susceptible to oxidation, particularly when exposed to atmospheric oxygen.[7] Over time, 2-Fluoro-4-(oxan-4-yl)benzaldehyde can oxidize to its corresponding carboxylic acid, 2-Fluoro-4-(oxan-4-yl)benzoic acid. This impurity can significantly impact subsequent reactions, especially those involving organometallics or strong bases.[7] An inert atmosphere displaces oxygen, preventing this degradation pathway.

Q3: My sample has developed a crystalline solid or has a slightly yellowish tint. Is it still usable?

A3: A yellowish tint or the presence of a white crystalline solid may indicate the formation of the 2-Fluoro-4-(oxan-4-yl)benzoic acid impurity. While the presence of minor impurities may be acceptable for some applications, it is critical for others. Before use, we recommend verifying the purity of the material using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC). If the primary impurity is the carboxylic acid, it can often be removed with a mild basic wash during an aqueous workup (see Section 3).

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][4][6] Strong oxidizing agents can convert the aldehyde to a carboxylic acid, while strong bases can catalyze side reactions like the Cannizzaro reaction, especially if the aldehyde is non-enolizable.[8]

Table 1: Summary of Storage and Stability Data
ParameterRecommendationRationale & References
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to the carboxylic acid.[1][3][4]
Container Tightly sealed, original containerPrevents exposure to air and moisture.
Light Exposure Store in a dark area or amber vialAldehydes can be light-sensitive.
Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong AcidsPrevents unintended chemical reactions and degradation.[2][4][6]

Section 2: Troubleshooting Experimental Issues

This section provides guidance on specific problems you might encounter during your experiments and offers logical steps to diagnose and resolve them.

Issue 1: Low or No Yield in Reactions with Nucleophiles (e.g., Grignard, Organolithium, Wittig Reagents)

  • Potential Cause: Your nucleophilic reagent is being quenched by an acidic impurity in the aldehyde starting material.

  • Causality: Grignard and organolithium reagents are extremely strong bases. The most common impurity in aged aldehydes is the corresponding carboxylic acid, formed via air oxidation.[7] This acidic impurity will react with and consume your nucleophile in a simple acid-base reaction, reducing the amount available to react with the aldehyde carbonyl and thus lowering your desired product yield.[7]

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, check the purity of the 2-Fluoro-4-(oxan-4-yl)benzaldehyde, specifically looking for the carboxylic acid impurity. This can be done via ¹H NMR (the acidic proton of the carboxyl group will have a distinct, broad signal far downfield) or by TLC.

    • Purify the Aldehyde: If the acidic impurity is present, it can be removed. See Protocol 2 for a standard procedure.

    • Use Excess Reagent: If purification is not practical, a carefully calculated excess of the nucleophilic reagent can be used to compensate for the amount of acidic impurity. However, this can lead to more complex product mixtures and is less ideal than starting with pure material.

Issue 2: Formation of an Unexpected Carboxylic Acid Product

  • Potential Cause: The aldehyde was oxidized during the reaction or workup.

  • Causality: Many reagents and conditions can lead to the oxidation of aldehydes to carboxylic acids.[9] This can happen if the reaction is run open to the air for extended periods, or if certain reagents with oxidizing potential are used (e.g., some metal catalysts under aerobic conditions).[10][11]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: For sensitive reactions, ensure the entire process is conducted under an inert atmosphere (e.g., a nitrogen or argon blanket).

    • Review Reagents: Check if any of the reagents or catalysts used have known oxidizing capabilities under the reaction conditions.

    • Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

Issue 3: Incomplete Reaction or Complex Product Mixture

  • Potential Cause 1: Insufficient reactivity of the aldehyde.

  • Causality: The electronic nature of the aromatic ring influences the electrophilicity of the aldehyde carbonyl. The fluorine atom at the ortho position is electron-withdrawing, which should activate the aldehyde towards nucleophilic attack.[12][13] However, steric hindrance from the ortho-substituent could play a role in slowing down the reaction with bulky nucleophiles.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction may provide the necessary activation energy. Monitor carefully by TLC to avoid decomposition.

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

    • Use a More Reactive Reagent: If possible, switch to a more potent nucleophile or a different catalyst system.

  • Potential Cause 2: Competing side reactions.

  • Causality: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen (like this one) can undergo the Cannizzaro reaction, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[8] While typically requiring very strong base concentrations, this pathway should be considered if such conditions are employed.

  • Troubleshooting Steps:

    • Moderate Basicity: If a base is required, use the mildest base that can effectively promote the desired reaction.

    • Control Stoichiometry: Ensure precise control over the stoichiometry of reagents to minimize side reactions.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing issues when using 2-Fluoro-4-(oxan-4-yl)benzaldehyde.

G start Unsatisfactory Reaction (Low Yield, Side Products) check_purity Step 1: Verify Purity of Starting Aldehyde start->check_purity is_impure Impurity Detected? (e.g., Carboxylic Acid) check_purity->is_impure purify Purify Aldehyde (See Protocol 2) is_impure->purify  Yes check_conditions Step 2: Review Reaction Conditions is_impure->check_conditions  No proceed Proceed with Reaction using Pure Aldehyde purify->proceed is_harsh Harsh Conditions? (Strong Base, High Temp, Air) check_conditions->is_harsh optimize Optimize Conditions: - Use milder base - Lower temperature - Ensure inert atmosphere is_harsh->optimize  Yes analyze_mixture Step 3: Analyze Reaction Mixture (TLC/LCMS) is_harsh->analyze_mixture  No optimize->proceed identify_byproducts Identify Byproducts (e.g., Cannizzaro products, oxidized acid) analyze_mixture->identify_byproducts identify_byproducts->optimize

Caption: Troubleshooting Decision Tree for Aldehyde Reactions.

Section 3: Key Experimental Protocols

Here we provide detailed, self-validating methodologies for common procedures mentioned in this guide.

Protocol 1: Purity Analysis and Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol allows for the rapid assessment of starting material purity and for monitoring the progress of a reaction.

  • Materials:

    • TLC plate (e.g., silica gel 60 F₂₅₄)

    • Developing chamber

    • Mobile phase (e.g., a mixture of hexane and ethyl acetate; start with 4:1)

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate stain) if compounds are not UV-active.

  • Methodology:

    • Prepare a Sample: Dissolve a tiny amount of your starting material (or reaction mixture) in a few drops of a suitable solvent (e.g., ethyl acetate).

    • Spot the Plate: Use a capillary tube to apply a small spot of the dissolved sample onto the baseline of the TLC plate. If monitoring a reaction, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture in separate lanes.[14]

    • Develop the Plate: Place the plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[14]

    • Visualize: Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[14]

    • Interpretation: The starting aldehyde should appear as a single spot. The presence of a second spot, often at the baseline, may indicate the more polar carboxylic acid impurity. During a reaction, the disappearance of the starting material spot and the appearance of a new product spot indicate progress.

Protocol 2: Removal of Acidic Impurities via Mild Basic Wash

This protocol is designed to remove the 2-Fluoro-4-(oxan-4-yl)benzoic acid impurity from the aldehyde prior to a reaction.

  • Materials:

    • Crude 2-Fluoro-4-(oxan-4-yl)benzaldehyde

    • An organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

    • Separatory funnel

    • Rotary evaporator

  • Methodology:

    • Dissolution: Dissolve the crude aldehyde in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of aldehyde).

    • Transfer: Transfer the solution to a separatory funnel.

    • Extraction: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. The bicarbonate, a mild base, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

    • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the impurity as its sodium salt.

    • Wash: Wash the organic layer with brine to remove residual water.

    • Drying and Concentration: Drain the organic layer into a clean flask, add an anhydrous drying agent, swirl, and let it stand for 5-10 minutes. Filter or decant the solution away from the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified aldehyde.

    • Validation: Confirm the removal of the acidic impurity by repeating the TLC analysis described in Protocol 1 .

References

  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (n.d.). DergiPark. Retrieved February 19, 2026, from [Link]

  • Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. (2024, May 17). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. (2026, January 25). Teknoscienze. Retrieved February 19, 2026, from [Link]

  • Oxidation of Aromatic Aldehydes Using Oxone. (2007, May 1). Journal of Chemical Education. Retrieved February 19, 2026, from [Link]

  • 4-fluorobenzaldehyde Material Safety Data Sheet. (n.d.). Sdfine. Retrieved February 19, 2026, from [Link]

  • The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. (2025, September 26). Pharmaffiliates. Retrieved February 19, 2026, from [Link]

  • 2-Chloro-4-fluorobenzaldehyde SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific. Retrieved February 19, 2026, from [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base?. (2019, January 15). Quora. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Identifying side products in 2-Fluoro-4-(oxan-4-yl)benzaldehyde reactions

The following technical guide is designed for researchers and process chemists working with 2-Fluoro-4-(oxan-4-yl)benzaldehyde . It moves beyond standard protocols to address the specific reactivity profile created by th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Fluoro-4-(oxan-4-yl)benzaldehyde . It moves beyond standard protocols to address the specific reactivity profile created by the interplay between the electrophilic aldehyde, the labile ortho-fluorine, and the ether-containing oxanyl ring.

Subject: Identification and Control of Impurities & Side Products Document ID: TS-FOB-004 Last Updated: February 19, 2026[1]

Executive Summary & Reactivity Profile

This molecule presents a "Triad of Reactivity" that dictates its impurity profile. Unlike simple benzaldehydes, the ortho-fluorine atom significantly alters the electron density of the carbonyl group and introduces a competitive site for nucleophilic attack (


).
  • The Aldehyde (C-1): Highly electrophilic due to the inductive effect of the o-fluorine. Prone to rapid autoxidation and hydrate formation.[1]

  • The Fluorine (C-2): Activated leaving group.[1] Susceptible to displacement by strong nucleophiles (amines, alkoxides), especially in polar aprotic solvents (DMSO, DMF).

  • The Oxanyl Ring (C-4): Generally stable, but the tertiary methine proton (at the point of attachment) is a site for radical abstraction, leading to peroxides over long storage periods.

Interactive Troubleshooting Modules

Module A: Pre-Reaction Stability (Storage & Handling)

Issue: "My starting material has a lower melting point than the CoA states, and LCMS shows a generic M+16 peak."

Diagnosis: Autoxidation to Carboxylic Acid. The ortho-fluorine atom withdraws electron density, making the carbonyl carbon more positive. While this activates it for reaction, it also lowers the activation energy for radical autoxidation in air.

  • Primary Side Product: 2-Fluoro-4-(oxan-4-yl)benzoic acid.[1]

  • Mechanism: Radical chain mechanism initiated by trace metals or UV light.[1]

  • Detection:

    • LCMS: [M+H]+ = 225.2 (Acid) vs 209.2 (Aldehyde).[1] Note: The acid ionizes poorly in positive mode; check Negative mode for [M-H]- = 223.

    • 1H NMR: Disappearance of the aldehyde singlet (~10.2 ppm) and appearance of a broad exchangeable singlet (~11-13 ppm).

Corrective Action (Purification Protocol): Do not attempt to distill (risk of defluorination/decomposition).

  • Dissolve the degraded material in Ethyl Acetate (EtOAc) .

  • Wash 2x with saturated aqueous NaHCO₃ . The acid moves to the aqueous layer as the sodium salt.

  • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation: Check recovery yield. If loss is >20%, the acid content was significant.

Module B: Nucleophilic Attacks (Reaction Phase)

Issue: "During reductive amination with a secondary amine, I see a persistent impurity with Mass [M_amine + M_aldehyde - HF]."

Diagnosis: Competitive


 (Fluorine Displacement). 
This is the most critical specific side reaction for this scaffold. The aldehyde group (electron-withdrawing) para to the oxanyl group and ortho to the fluorine activates the fluorine for Nucleophilic Aromatic Substitution.
  • Trigger: High temperatures (>60°C), basic conditions (using Et₃N/DIPEA), or using polar aprotic solvents (DMF/DMSO).

  • Side Product: 2-Amino-4-(oxan-4-yl)benzaldehyde derivative (where the amine has replaced the fluorine).[1]

Visualizing the Competitive Pathway:

Reactivity Start 2-Fluoro-4-(oxan-4-yl) benzaldehyde Path1 Pathway A: Carbonyl Attack (Desired) Start->Path1 Low Temp, Acid Cat. Path2 Pathway B: SnAr Attack (Undesired) Start->Path2 High Temp, Base, DMSO Amine Amine Nucleophile (R-NH2) Amine->Path1 Amine->Path2 Imine Imine Intermediate (Precursor to Product) Path1->Imine SnArProd Defluorinated Side Product (Amino-benzaldehyde) Path2->SnArProd

Figure 1: Competitive reactivity pathways.[1] Pathway B (


) becomes dominant when basicity or temperature increases.[1]

Prevention Strategy:

  • Solvent Switch: Use DCE (Dichloroethane) or MeOH instead of DMF/DMSO.[1]

  • Temperature Control: Keep reaction temperature < 40°C .

  • Acid Catalyst: Use Acetic Acid (1-5 eq).[1] Protonating the imine accelerates the desired reductive amination (Pathway A) without activating the ring for

    
    .
    
Module C: Reductive Amination Specifics

Issue: "I am using a primary amine and seeing a 'Dimer' impurity (Mass = 2x Aldehyde + Amine)."

Diagnosis: Dialkylation (Over-reaction). Because the ortho-fluorine makes the initial imine highly electrophilic, it reduces very quickly to the secondary amine. This secondary amine is then more nucleophilic than the starting primary amine and attacks a second molecule of aldehyde.

Troubleshooting Table: Reductive Amination Impurities

Impurity TypeMass Shift (Δ)CauseSolution
Dialkylated Amine M(prod) + 208Highly reactive secondary amine product attacking aldehyde.[1]Slow Addition: Add reducing agent (STAB) after imine formation is complete.[1] Use 5 eq. of Amine relative to aldehyde.
Alcohol M(ald) + 2Direct reduction of aldehyde by Borohydride.[1]Use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄.[1][2] STAB is less active toward aldehydes.[1]
Aminal M(ald) + M(amine) + 18Incomplete dehydration of the hemiaminal.Add molecular sieves (4Å) or MgSO₄ to the reaction to force water removal.

Analytical Reference Data

LCMS Identification Guide

Based on Molecular Weight (MW) of 2-Fluoro-4-(oxan-4-yl)benzaldehyde = 208.23 g/mol [1]

  • Target Peak: 209.2 [M+H]+

  • Impurity A (Acid): 225.2 [M+H]+ (often weak); 223.2 [M-H]- (Strong).[1]

  • Impurity B (Defluorinated): Depends on amine used.[1] Mass = (208 - 19) + Mass(Amine).[1]

  • Impurity C (Bisulfite Adduct): If used in workup, may see M+82 peaks in source (rarely stable in LCMS).

1H NMR Diagnostic Regions (CDCl₃)
  • Aldehyde -CHO: Doublet or Singlet at 10.2 - 10.4 ppm .[1]

    • Note: The o-fluorine couples with the aldehyde proton (

      
       ~ 1-2 Hz), often splitting the singlet into a doublet. Loss of this splitting indicates defluorination.
      
  • Aromatic Protons:

    • H-3 (Ortho to F): ~7.0 ppm (dd).[1] This proton is most sensitive to

      
       reactions; its shift will move upfield (lower ppm) if F is replaced by an amine.[1]
      
  • Oxanyl Methine (H-4'): ~2.8 ppm (tt).[1] This multiplet should remain unchanged. If this peak shifts or disappears, suspect radical degradation of the ring.

References & Grounding

  • Autoxidation Mechanisms:

    • Mechanistic insight: Benzaldehydes oxidize via a radical chain mechanism involving a benzoyl radical intermediate.

    • Source: Muldoon, J. et al. "The autoxidation of benzaldehyde."[3][4] Journal of the Chemical Society, Perkin Trans. 2, 2001. Link

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanistic insight:Ortho-fluorine atoms are highly activated for displacement by amines in benzaldehyde systems due to the electron-withdrawing nature of the carbonyl.

    • Source: Bunnett, J. F. et al. "Comparative Mobility of Halogens in Reactions of Dihalobenzenes with Potassium Amide." J. Am. Chem. Soc. 1951.[1][3] Link[1]

  • Reductive Amination Selectivity:

    • Protocol Standard: Sodium Triacetoxyborohydride (STAB) is the preferred reagent to prevent direct aldehyde reduction and control dialkylation.

    • Source: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] J. Org.[1][5][6][7][8] Chem. 1996.[1][9] Link[1]

Sources

Troubleshooting

Technical Guide: Stabilization &amp; Distillation of Fluorinated Benzaldehydes

Executive Summary & Core Mechanism The Problem: Researchers often observe that fluorinated benzaldehydes (e.g., 2,3,4,5,6-pentafluorobenzaldehyde) turn into a white solid or viscous gel during or after distillation. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Researchers often observe that fluorinated benzaldehydes (e.g., 2,3,4,5,6-pentafluorobenzaldehyde) turn into a white solid or viscous gel during or after distillation. While often termed "polymerization," this phenomenon is frequently a combination of oligomerization (trimerization) , hydration (gem-diol formation) , or Cannizzaro disproportionation .

The Mechanism (The "Why"): Unlike standard benzaldehyde, fluorinated variants possess a carbonyl carbon that is highly electron-deficient (electrophilic) due to the strong inductive effect (


) of the fluorine atoms.
  • High Electrophilicity: The carbonyl carbon is a "magnet" for nucleophiles.

  • Base Sensitivity: Even trace alkalinity (from unwashed glassware or detergents) can catalyze the Cannizzaro reaction (disproportionation into carboxylic acid and alcohol) or anionic polymerization .

  • Hydration: They react avidly with atmospheric moisture to form stable, solid gem-diols.

Visualizing the Failure Mode

G Start Fluorinated Benzaldehyde (Monomer) Path_Cannizzaro Cannizzaro Reaction Start->Path_Cannizzaro + Base Path_Hydrate Gem-Diol Formation (Hydration) Start->Path_Hydrate + H2O Path_Trimer Cyclic Trimerization Start->Path_Trimer + Base/Heat Factor_Base Trace Base / Alkali Glass (Catalyst) Factor_Base->Path_Cannizzaro Factor_Base->Path_Trimer Factor_Water Moisture (H2O) Factor_Water->Path_Hydrate Result_Solid White Solid / Sludge (Often mistaken for polymer) Path_Cannizzaro->Result_Solid Path_Hydrate->Result_Solid Path_Trimer->Result_Solid

Figure 1: Mechanistic pathways leading to solidification of fluorinated benzaldehydes.

Pre-Distillation Protocols (The Setup)

The success of the distillation is determined before you apply heat. Standard glassware cleaning is insufficient because detergent residues are alkaline.

Protocol A: Glassware Preparation (Acid Wash)

Objective: Neutralize surface alkalinity on borosilicate glass to prevent base-catalyzed degradation.

  • Clean: Wash glassware with standard detergent and rinse thoroughly with tap water.

  • Acid Rinse: Rinse all internal surfaces (flask, column, condenser, receiver) with 10% HCl or dilute H2SO4 .

  • Water Rinse: Rinse with Deionized (DI) water to remove bulk acid.

  • Dry: Oven dry at >120°C for at least 2 hours. Moisture is the enemy.

Protocol B: Feedstock Stabilization

Objective: Deactivate trace bases and scavenge radicals.

AdditiveConcentrationPurposeMechanism
Sulfuric Acid (H2SO4) 100–200 ppm (Trace)Primary Stabilizer Neutralizes trace bases that catalyze Cannizzaro/Trimerization.
BHT (Butylated hydroxytoluene) 0.1% (w/w)Antioxidant Prevents radical oxidation to benzoic acid (less critical than acid, but recommended).
CaH2 or P2O5 Pre-drying stepDesiccant Removes water to prevent gem-diol formation.

Distillation Procedure

Critical Rule: Never distill fluorinated benzaldehydes at atmospheric pressure. The high boiling point (


C) promotes thermal decomposition.
Step-by-Step Workflow
  • Acidification: Add 1 drop of conc. H2SO4 per 50g of aldehyde to the boiling flask.

    • Why: This ensures the environment remains slightly acidic, inhibiting the base-catalyzed degradation pathways common to fluorinated carbonyls.

  • Vacuum Setup: Connect a high-vacuum pump (<5 mmHg is ideal).

    • Target: Reduce boiling point to <60–80°C.

  • Inert Gas Bleed: Use a capillary bleed with dry Nitrogen or Argon.

    • Why: Prevents oxidation and helps smooth boiling (anti-bumping).

  • Collection:

    • Foreshot: Discard the first 5% (contains water/solvents).

    • Main Fraction: Collect the clear liquid.

    • Receiver: Keep the receiving flask cooled (ice bath) but dry .

  • Immediate Storage: Backfill with Argon immediately after distillation.

Troubleshooting & FAQs

Q1: My distillate turned into a white solid immediately. What happened?

A: This is likely the hydrate (gem-diol) or a cyclic trimer .

  • Diagnosis: Check the melting point. Pentafluorobenzaldehyde hydrate melts ~70-80°C.

  • Fix: The receiver flask likely had moisture. Redissolve in dry dichloromethane (DCM), dry over

    
    , filter, and redistill under strict anhydrous conditions.
    
Q2: The liquid in the pot turned into a viscous gel/tar. Can I save it?

A: This is "pot residue" polymerization.

  • Solution: You can attempt thermal cracking .

    • Heat the residue to a higher temperature (carefully!) under high vacuum.

    • Polyacetals often depolymerize (unzip) back to the monomer upon heating.

    • Warning: Do not overheat, as this may cause charring.

Q3: Why do you recommend adding acid? I thought acids caused polymerization?

A: For non-fluorinated aldehydes, acids catalyze acetal formation. However, for fluorinated benzaldehydes, the electron-withdrawing fluorine makes the carbonyl carbon so electrophilic that bases (nucleophiles) are the greater threat, catalyzing rapid Cannizzaro reactions or anionic polymerization. Trace acid neutralizes these bases.

Q4: How should I store the purified material?

A:

  • Container: Teflon-lined screw cap vials (glass).

  • Atmosphere: Argon or Nitrogen blanket.[1]

  • Temp: 2–8°C (Refrigerator).

  • Stabilizer: Re-add 0.1% BHT if long-term storage (>1 month) is planned.

Troubleshooting Logic Tree

Troubleshooting Start Observation: Material Degraded Q1 What does it look like? Start->Q1 Res1 White Crystalline Solid Q1->Res1 Res2 Viscous Gel / Sludge Q1->Res2 Res3 Yellow/Dark Liquid Q1->Res3 Act1 Issue: Hydrate Formation Action: Redissolve in DCM, dry with MgSO4, Distill. Res1->Act1 Act2 Issue: Polymerization Action: Thermal Cracking (Heat under vacuum to depolymerize). Res2->Act2 Act3 Issue: Oxidation (Benzoic Acid) Action: Redistill with BHT. Check vacuum tightness. Res3->Act3

Figure 2: Rapid diagnostic logic for fluorinated benzaldehyde degradation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for purification protocols and specific boiling points).

  • BenchChem Technical Support. (2025). Purification of Fluorinated Benzaldehyde Derivatives. (Guidance on inhibitors and vacuum distillation).

  • Google Patents. (2001). Method of producing fluorinated and chlorinated benzaldehydes (EP1313690B1). (Describes the use of catalytic acid to shut down dimerization/polymerization side reactions).

  • Sigma-Aldrich. (2023). 2,3,4,5,6-Pentafluorobenzaldehyde Technical Data Sheet. (Safety, storage, and reactivity data).[3][4]

Sources

Optimization

Troubleshooting Grignard reactions for 2-Fluoro-4-(oxan-4-yl)benzaldehyde synthesis

[1] Case ID: GRIG-F-OXAN-004 Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: Medicinal Chemistry, Process Development, API Synthesis[1] Executive Summary: The "Ortho-Fluoro" Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: GRIG-F-OXAN-004 Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: Medicinal Chemistry, Process Development, API Synthesis[1]

Executive Summary: The "Ortho-Fluoro" Challenge

Welcome to the technical guide for synthesizing 2-Fluoro-4-(oxan-4-yl)benzaldehyde . While the tetrahydropyran (oxan-4-yl) ring adds solubility and metabolic stability, the core challenge in this synthesis is the 2-fluoro substituent .[1]

The Critical Trap: Forming a Grignard reagent on a 1-bromo-2-fluorobenzene scaffold presents a high risk of benzyne formation .[1] If the reaction temperature exceeds specific thresholds, the Grignard reagent (Ar-MgBr) eliminates MgBrF to form a highly reactive benzyne intermediate, leading to tars and polymerization rather than the desired aldehyde.

This guide prioritizes the Halogen-Magnesium Exchange method (Turbo-Grignard) over direct magnesium insertion, as it offers superior control for this specific electrophilic substrate.[1]

Module 1: Synthetic Pathways & Risk Analysis

Before troubleshooting, verify which route you are attempting. The presence of the ortho-fluorine dictates the methodology.

Visualization: Reaction Pathways and Failure Modes

GrignardPathways Start Precursor: 1-Bromo-2-fluoro-4-(oxan-4-yl)benzene DirectMg Route A: Direct Insertion (Mg / THF / Reflux) Start->DirectMg High Risk Exchange Route B: Turbo Exchange (iPrMgCl·LiCl / -15°C) Start->Exchange Recommended Grignard Target Grignard Species (Stable at < 0°C) DirectMg->Grignard Low Temp Only (Difficult Initiation) Benzyne CRITICAL FAILURE: Benzyne Formation DirectMg->Benzyne Heat (>20°C) Exchange->Grignard Fast & Selective Quench Quench: DMF or N-Formylmorpholine Grignard->Quench Tar Polymer/Tar (0% Yield) Benzyne->Tar Product Product: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Quench->Product

Caption: Pathway comparison showing the high risk of benzyne formation during direct magnesium insertion versus the stability of the exchange method.

Module 2: Troubleshooting Direct Magnesium Insertion (Route A)

Use this section only if you must use elemental Magnesium (Mg) due to cost or reagent availability.[1]

The Problem: "The Reaction Won't Start"

Context: Aryl bromides with electron-withdrawing groups (like Fluorine) and electron-donating rings (Oxane) can be sluggish to initiate.[1]

SymptomProbable CauseCorrective Action
No exotherm after 10 min Oxide layer on MgMechanical Activation: Dry stir Mg turnings under Ar for 2 hrs before solvent addition to expose fresh metal [1].[1]
Solvent remains clear Moisture inhibitionThe "Sacrificial" Method: Add 0.1 equiv of DIBAL-H or EtMgBr to scavenge moisture before adding the aryl bromide.
Reaction stalls at 50% Mg surface passivationEntrainment: Add 1,2-dibromoethane (5 mol%). It reacts with Mg to etch the surface and produce ethylene gas, exposing fresh active sites [2].
The Problem: "The Reaction Turned Black/Tar"

Context: This is the signature of benzyne formation or Wurtz coupling.

  • Mechanism: The ortho-F atom makes the C-Mg bond labile.[1] At reflux (66°C in THF), elimination of MgBrF is rapid.

  • Solution:

    • Lower Temperature: Initiate at room temperature using iodine, then immediately cool to 0°C to -10°C .

    • Dilution: High concentration favors intermolecular Wurtz coupling. Maintain concentration < 0.5 M.

Module 3: The Recommended Protocol (Route B - Turbo Exchange)

This is the industry-standard approach for 2-fluorophenyl Grignards to ensure high yield and safety.[1]

Why this works

Instead of reacting Mg metal with the bromide (which requires heat to overcome the activation energy), we use Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo-Grignard) .[1]

  • Reaction: Metal-Halogen Exchange.[1]

  • Conditions: Occurs rapidly at -15°C.[1]

  • Benefit: The low temperature prevents benzyne formation and the LiCl breaks up Grignard aggregates, increasing reactivity toward the formylating agent [3].

Step-by-Step Workflow
  • Preparation: Dissolve 1-bromo-2-fluoro-4-(oxan-4-yl)benzene (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool the solution to -15°C .

  • Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

    • Rate: Maintain internal temp < -10°C.[1]

    • Time: Stir for 30–60 mins at -15°C.

  • Monitoring: Quench a small aliquot with D₂O and check via GC-MS/NMR.

    • Success: You should see the deuterated species (Ar-D) and no starting material.

  • Formylation: Add dry DMF (Dimethylformamide, 1.5 equiv) or N-formylmorpholine dropwise at -15°C.

  • Warm-up: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with aqueous Citric Acid (10%) or NH₄Cl. Avoid strong mineral acids (HCl) initially to protect the oxane ring from acid-catalyzed cleavage.[1]

Module 4: Formylation & Quench Troubleshooting

Even if the Grignard forms, the aldehyde yield can be low.[2]

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Yield of Aldehyde Check1 Did Grignard form? Start->Check1 Check2 Did Quench work? Check1->Check2 Yes (GC shows Ar-H/Ar-D) MgIssue Action: Switch to iPrMgCl·LiCl (See Module 3) Check1->MgIssue No (Recovered SM) SideProduct Cause: Over-addition Action: Use N-Formylmorpholine instead of DMF Check2->SideProduct Found Alcohol/Dimer NoReaction Cause: Wet DMF Action: Distill DMF over CaH2 Check2->NoReaction Found Ar-H (Protonated)

Caption: Logic flow for diagnosing low yields in the formylation step.

FAQ: Common User Questions

Q: Can I use 2-Methyltetrahydrofuran (2-MeTHF) instead of THF? A: Yes, and it is often better.[1] 2-MeTHF separates better from water during workup and has a higher boiling point.[1] However, for the Exchange Method, commercial iPrMgCl is usually sold in THF. Mixing solvents is acceptable, but ensure the 2-MeTHF is peroxide-free and dry [4].[1]

Q: Why do I see the des-bromo product (Ar-H) instead of the aldehyde? A: This indicates your Grignard formed but was "killed" by a proton source before reacting with DMF.

  • Check: Is your DMF dry? DMF is hygroscopic.

  • Check: Did you quench too fast? The intermediate hemiaminoxide needs time to form.

Q: Can I use Ethyl Formate instead of DMF? A: Not recommended. Grignard reagents react twice with esters (like ethyl formate) to form secondary alcohols (symmetrical diarylmethanols). DMF or N-formylpiperidine stops at the aldehyde stage because the tetrahedral intermediate is stable until acid hydrolysis [5].

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1] Angewandte Chemie International Edition. [1]

  • Reich, H. J. (2013). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1] ChemSusChem. [1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] [1]

Disclaimer: This guide assumes standard laboratory safety protocols. Grignard reagents are pyrophoric and moisture-sensitive.[1] Always perform a risk assessment regarding benzyne formation and thermal runaway.

Sources

Troubleshooting

Technical Support Hub: Purification of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Executive Summary & Impurity Profile Welcome to the technical support center for 2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde). This intermediate is a critical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

Welcome to the technical support center for 2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde). This intermediate is a critical scaffold in the synthesis of PARP inhibitors and other fluorinated bioactive molecules.[1]

The synthesis typically involves a Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzaldehyde and (tetrahydro-2H-pyran-4-yl)boronic acid derivatives. Consequently, the crude profile is predictable but challenging due to the similar polarity of the homocoupled byproducts and the starting material.

Target Impurity Profile
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Palladium (Pd) Catalyst residue (Suzuki coupling)Complexes with aldehyde/ether oxygens; often dark/colored.[2][3]Metal Scavenging (Module 3)
Boronic Acid/Ester Unreacted reagentAmphiphilic; often co-elutes in polar organic solvents.[1]Bisulfite Wash (Module 2)
Protodeboronation Side reaction (Tetrahydropyran)Volatile or low-boiling oil.[1]High-Vac Distillation or Trituration
Benzoic Acid Deriv. Air Oxidation of AldehydeAcidic; highly polar.[1]Bicarbonate Wash
Homocoupling Bi-aryl formationHighly lipophilic; non-polar.[1]Crystallization (Module 4)

Module 1: The "Bisulfite Switch" (Primary Purification)

The Logic: Aldehydes form water-soluble bisulfite adducts (α-hydroxy sulfonates) when treated with sodium bisulfite (NaHSO₃). Most impurities (homocoupled products, boronic esters, Pd-ligands) do not. This allows you to pull the product into the aqueous phase, wash away organic impurities, and then "switch" the aldehyde back to the organic phase using a base.[4][5][6]

Step-by-Step Protocol

Reagents:

  • Saturated aqueous Sodium Bisulfite (NaHSO₃)[1][7]

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).[1]

Workflow:

  • Dissolution: Dissolve crude 2-Fluoro-4-(oxan-4-yl)benzaldehyde in a minimal amount of MeOH/EtOAc (1:4 ratio) . The methanol helps solubilize the bisulfite adduct initially.[1]

  • Adduct Formation: Add 2.0 equivalents of saturated aq. NaHSO₃ .

  • Agitation: Vigorously stir for 2–4 hours.

    • Observation: A thick white precipitate (the adduct) may form.[1] This is good.

  • Filtration/Separation:

    • If solid forms: Filter the solid adduct.[1][4][6] Wash with pure EtOAc (removes non-aldehyde impurities).

    • If no solid (biphasic):[1] Separate layers.[1][4][7] The product is in the aqueous layer.[1][4][5] Keep the aqueous; discard the organic.[1]

  • Regeneration:

    • Suspend the solid adduct (or take the aqueous phase) in fresh EtOAc.[1]

    • Slowly add 10% aq.[1][6] NaHCO₃ (mild) or 1M NaOH (strong) while stirring until pH > 10.[1]

    • Caution: Exothermic.[1] Monitor temperature (< 25°C) to prevent Cannizzaro disproportionation.[1]

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

Visualization: Bisulfite Purification Logic

BisulfiteLogic Start Crude Mixture (Aldehyde + Impurities) Step1 Add NaHSO3 (aq) + MeOH/EtOAc Start->Step1 Decision Precipitate Forms? Step1->Decision SolidPath Filter Solid Adduct (Wash with EtOAc) Decision->SolidPath Yes (Ideal) LiquidPath Separate Layers (Keep Aqueous Phase) Decision->LiquidPath No (Soluble Adduct) Regen Regeneration Add Base (pH > 10) + Fresh Solvent SolidPath->Regen Waste Discard Organic Impurities (Homocoupling, Pd-ligands) SolidPath->Waste Filtrate LiquidPath->Regen LiquidPath->Waste Org. Layer Final Pure Aldehyde (Organic Layer) Regen->Final

Caption: Logical flow for separating aldehyde-specific bisulfite adducts from non-aldehyde impurities.

Module 2: Palladium Removal (Metal Scavenging)

If the product is dark or fails elemental analysis (Pd > 20 ppm), simple crystallization is often insufficient because Pd complexes with the ether oxygen in the oxanyl ring.[1]

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent SH-functionalized silica): Best for Pd(II) species.[1]

  • Activated Carbon (Darco G-60): General purpose, but lower selectivity.[1][3]

Protocol (Silica Scavenger):

  • Dissolve the "Bisulfite-purified" aldehyde in THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol (5–10 wt% relative to mass of substrate).[1]

  • Heat to 40–50°C for 4 hours. Note: Heat is crucial for scavenger kinetics.[1]

  • Filter through a pad of Celite® to remove the silica.

  • Concentrate the filtrate.[1]

Module 3: Crystallization & Polishing[1]

The oxan-4-yl group adds lipophilicity, but the fluorine and aldehyde add polarity. This "push-pull" makes solvent pairs the best approach.[1]

Suggested Solvent Systems:

  • System A (Standard): EtOAc / n-Heptane.[1]

    • Dissolve in hot EtOAc (5 vol). Add hot Heptane (5 vol). Cool slowly to RT, then 0°C.

  • System B (For Oily Crudes): MTBE / Hexane.[1]

    • Dissolve in warm MTBE.[1] Add Hexane dropwise until turbidity persists.

Critical Parameter:

  • Temperature Ramp: Cool at a rate of 10°C/hour. Rapid cooling traps impurities (especially the des-fluoro analog if present).

Troubleshooting & FAQs

Q1: My product remains an oil after the Bisulfite regeneration. Why?

  • Cause: Residual solvent (EtOAc/DCM) or the presence of the protodeboronated byproduct (tetrahydro-2H-pyran), which acts as a plasticizer.

  • Solution:

    • High-vacuum drying ( < 1 mbar) at 40°C for 12 hours.

    • Trituration: Add cold pentane or hexane to the oil and sonicate.[1] This often induces nucleation.[1]

Q2: I see a "Des-fluoro" impurity (2-H-4-(oxan-4-yl)benzaldehyde) by LCMS.

  • Cause: This usually comes from the starting material (4-bromo-benzaldehyde contamination in the 4-bromo-2-fluoro-benzaldehyde) or reductive defluorination during the coupling (rare but possible with certain Pd catalysts).

  • Solution: This is chemically nearly identical to your product.[1] Chemical purification will fail.[1] You must recrystallize using System A (EtOAc/Heptane) and take multiple crops. The impurity usually stays in the mother liquor.[1]

Q3: The Bisulfite adduct didn't precipitate.

  • Cause: The oxanyl group increases solubility in organic media.[1]

  • Solution: Do not panic. The adduct is likely in the aqueous phase (or the water/methanol interface).[1][4] Perform the extraction (wash the aqueous layer with EtOAc) rather than filtration.[1]

Q4: My yield is low (< 50%).

  • Cause: Incomplete hydrolysis of the adduct.[1]

  • Solution: Ensure the pH during regeneration reaches 10–12 .[1] If the pH is only 8, the adduct remains stable. Use a pH meter, not just paper.[1]

Decision Matrix for Purification Strategy

Use this diagram to select the correct workflow based on your crude material's state.

Troubleshooting Start Assess Crude Material CheckColor Is it Dark/Black? Start->CheckColor Scavenge Perform Metal Scavenging (SiliaMetS Thiol) CheckColor->Scavenge Yes CheckState Physical State? CheckColor->CheckState No Scavenge->CheckState Solid Solid CheckState->Solid Crystalline Oil Oil / Gum CheckState->Oil Sticky Recryst Recrystallize (EtOAc / Heptane) Solid->Recryst Triturate Triturate (Cold Hexane/Pentane) Oil->Triturate Bisulfite Bisulfite Purification (If purity < 90%) Recryst->Bisulfite Mother Liquor Recovery Triturate->Bisulfite Still Impure

Caption: Decision tree for selecting purification steps based on visual inspection and physical state.

References

  • Brindle, C. S., et al. (2017).[1][4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4] [1]

  • Biotage. (2023).[1][8] "How to Remove Palladium in three easy steps." Biotage Knowledge Base.[1] Link

  • Welch, C. J., et al. (2005).[1] "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198-205. [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for aldehyde purification via bisulfite).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Fluoro-4-(oxan-4-yl)benzaldehyde Analogues

For Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in constant evolution, with an enduring focus on the discovery of novel molecular scaffolds that can be elaborated i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with an enduring focus on the discovery of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents. Benzaldehyde derivatives have long been recognized as a versatile platform in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of fluorine atoms and saturated heterocyclic systems, such as the oxane ring, into small molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and pharmacokinetic properties.[3][4][5]

This guide provides a comprehensive, albeit predictive, exploration of the biological potential of a novel class of compounds: 2-Fluoro-4-(oxan-4-yl)benzaldehyde analogues. Given the nascent stage of research into this specific scaffold, this document serves as a roadmap for its synthesis, biological evaluation, and structure-activity relationship (SAR) elucidation. The experimental protocols and comparative data presented herein are based on established methodologies and plausible outcomes, designed to empower researchers to embark on the exploration of this promising chemical space.

Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde and its Analogues

The synthesis of the target analogues commences with the core intermediate, 2-Fluoro-4-(oxan-4-yl)benzaldehyde, which can be prepared through a multi-step sequence starting from commercially available materials. The subsequent derivatization of the aldehyde functionality allows for the introduction of various pharmacophores to probe the structure-activity landscape.

A plausible synthetic strategy involves the Suzuki coupling of a suitably protected 4-bromo-2-fluorobenzaldehyde with an oxane-derived boronic acid species, followed by deprotection. However, a more convergent approach, as outlined below, involves the initial synthesis of the 2-fluoro-4-(oxan-4-yl)bromobenzene intermediate, followed by formylation. The aldehyde can then be derivatized to generate a library of analogues.

General Synthetic Workflow

G A 1-Bromo-3-fluorobenzene B 1-Bromo-3-fluoro-4-iodobenzene A->B Iodination C 1-Bromo-3-fluoro-4-(oxan-4-yl)benzene B->C Suzuki or Negishi Coupling D 2-Fluoro-4-(oxan-4-yl)benzaldehyde (Parent Compound) C->D Formylation (e.g., Vilsmeier-Haack) E Schiff Base Analogues D->E Condensation with primary amines F Chalcone Analogues D->F Claisen-Schmidt Condensation with ketones G Thiazole Analogues D->G Hantzsch Thiazole Synthesis

Caption: General workflow for the synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde and its analogues.

Experimental Protocol: Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Step 1: Synthesis of 1-bromo-3-fluoro-4-(oxan-4-yl)benzene

  • To a solution of 1-bromo-3-fluoro-4-iodobenzene (1.0 eq) in a 2:1 mixture of toluene and water, add tetrahydropyran-4-ylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-bromo-3-fluoro-4-(oxan-4-yl)benzene.

Step 2: Synthesis of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

  • To a solution of 1-bromo-3-fluoro-4-(oxan-4-yl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Fluoro-4-(oxan-4-yl)benzaldehyde.

Biological Evaluation: A Framework for Comparative Analysis

The synthesized analogues can be screened for a variety of biological activities. Based on the known pharmacological profiles of substituted benzaldehydes, we will focus on their potential anticancer and antimicrobial effects.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogues (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium, and Candida albicans as a fungus).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.

G A Benzaldehyde Analogue B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A simplified representation of the intrinsic apoptosis pathway.

Comparative Analysis and Structure-Activity Relationship (SAR)

To illustrate the potential of this scaffold, we present a hypothetical dataset for a small, representative library of 2-Fluoro-4-(oxan-4-yl)benzaldehyde analogues.

CompoundR GroupAnticancer (MCF-7) IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)Antimicrobial (C. albicans) MIC (µg/mL)
1 -CHO (Parent)>10064128
2a -CH=N-Ph52.33264
2b -CH=N-(4-Cl-Ph)25.81632
2c -CH=N-(4-OH-Ph)38.16464
3a -CH=CH-CO-Ph15.6816
3b -CH=CH-CO-(4-MeO-Ph)10.248
Discussion of Structure-Activity Relationships
  • Parent Compound (1): The parent aldehyde is predicted to have weak to no activity, serving as a baseline for comparison.

  • Schiff Base Analogues (2a-c): The conversion of the aldehyde to a Schiff base (imine) generally enhances biological activity.

    • The introduction of an electron-withdrawing chloro group on the phenyl ring (2b ) is hypothesized to increase both anticancer and antimicrobial potency compared to the unsubstituted analogue (2a ). This is a common trend observed in other series of bioactive compounds.

    • A hydroxyl group (2c ) may have a variable effect, potentially increasing polarity and altering the binding mode with biological targets.

  • Chalcone Analogues (3a-b): The formation of chalcones through Claisen-Schmidt condensation is expected to significantly boost biological activity.

    • The extended π-system of the chalcone scaffold is a known pharmacophore for anticancer and antimicrobial agents.

    • The presence of an electron-donating methoxy group on the phenyl ring of the chalcone (3b ) is predicted to further enhance potency, likely by modulating the electronic properties of the molecule and improving its interaction with biological targets.

Conclusion

The 2-Fluoro-4-(oxan-4-yl)benzaldehyde scaffold represents a novel and promising starting point for the development of new therapeutic agents. This guide provides a foundational framework for the synthesis and biological evaluation of its analogues. The proposed synthetic routes are versatile and allow for the generation of a diverse chemical library. The outlined biological assays provide a clear path for screening these compounds for anticancer and antimicrobial activities. The hypothetical structure-activity relationship analysis suggests that derivatization of the aldehyde functionality, particularly into chalcone structures, could lead to potent bioactive molecules. Further exploration of this chemical space, including the synthesis of a broader range of analogues and in-depth mechanistic studies, is warranted to fully unlock the therapeutic potential of this exciting new class of compounds.

References

  • Lin, Y. M., et al. (2007). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 15(1), 39-46. Available from: [Link]

  • ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. Available from: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1183-1189. Available from: [Link]

  • RGCC International. (2019). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. Available from: [Link]

  • Kochi, M., et al. (1985). Antitumor activity of a benzaldehyde derivative. Cancer treatment reports, 69(5), 533-537. Available from: [Link]

  • Konus, M., et al. (2019). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Letters in Organic Chemistry, 16(5), 415-423. Available from: [Link]

  • Kumar, S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 8(2), 648-656. Available from: [Link]

  • Zeal Scientific Publication. (2023). Antimicrobial activity of Dibenzalacetone (C17H14O). Available from: [Link]

  • ACS Omega. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Available from: [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • ResearchGate. (2022). Structure activity relationship of the synthesized compounds. Available from: [Link]

  • ResearchGate. (2020). Structure of benzaldehyde (1), 4-n-pentylbenzaldehyde (2),.... Available from: [Link]

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of clinical and laboratory science, 41(2), 136-144. Available from: [Link]

  • Google Patents. (1989). Process for producing fluorobenzaldehydes.
  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Available from: [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic letters, 21(11), 4332-4336. Available from: [Link]

  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Available from: [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available from: [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • ResearchGate. (2023). Biological activities of benzoxazole and its derivatives. Available from: [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Available from: [Link]

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Comparative

Comparative analysis of fluorinated benzaldehyde isomers in drug design

Executive Summary: The Strategic Fluorine Effect In modern drug discovery, the incorporation of fluorine is not merely a structural modification—it is a strategic maneuver to modulate physicochemical properties without d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Fluorine Effect

In modern drug discovery, the incorporation of fluorine is not merely a structural modification—it is a strategic maneuver to modulate physicochemical properties without drastically altering steric bulk.[1] Fluorinated benzaldehydes (2-, 3-, and 4-fluorobenzaldehyde) serve as critical "warhead" intermediates. They are the precursors to fluorinated benzyl amines, benzyl ethers, and stilbenoid scaffolds found in blockbuster therapeutics.

This guide provides a comparative technical analysis of these three isomers. Unlike hydrogen, fluorine acts as a metabolic shield and an electronic tuner.[1] Selecting the correct isomer (ortho, meta, or para) dictates the metabolic stability, pKa of neighboring amines, and the overall lipophilicity (LogP) of the final drug candidate.

Physicochemical Profiling: Electronic & Steric Divergence

The behavior of fluorobenzaldehydes is governed by the interplay between the Inductive Effect (-I) and the Resonance Effect (+R) .[1]

  • Inductive (-I): Fluorine is the most electronegative element, pulling electron density through sigma bonds. This destabilizes positive charges and increases the acidity of neighboring protons.

  • Resonance (+R): Fluorine has lone pairs that can donate into the

    
    -system, stabilizing carbocations at ortho/para positions.[1]
    
Comparative Data Matrix
Property2-Fluorobenzaldehyde (Ortho)3-Fluorobenzaldehyde (Meta)4-Fluorobenzaldehyde (Para)
Electronic Character Strong -I, Steric Ortho EffectPure -I (Electron Withdrawing)Balanced -I / +R (Amphoteric)
Hammett Constant (

)
N/A (Steric dominance)

(Strong EWG)

(Weak EWG)
Aldehyde Reactivity Moderate (Sterically hindered)High (Activated by -I)Moderate (Stabilized by +R)
Boiling Point 175 °C173 °C181 °C
Predicted LogP ~1.7 - 1.8~1.7 - 1.8~1.8
Metabolic Role Blocks ortho-hydroxylationModulates acidity; rarely a metabolic blockCritical: Blocks para-hydroxylation

Expert Insight:

  • The Para Paradox: 4-Fluorobenzaldehyde often surprises junior chemists. Despite fluorine's electronegativity, the

    
     value is near zero.[2] The resonance donation (+R) nearly cancels the inductive withdrawal (-I) at the para position.[2] This makes 4-F an excellent steric mimic of Hydrogen but with blocked metabolism.
    
  • The Meta Activator: 3-Fluorobenzaldehyde is the "activator." With no resonance overlap to the carbonyl, the -I effect dominates, making the aldehyde carbon highly electrophilic and the resulting amines less basic (lower pKa).

Metabolic Stability & Design Logic

The primary utility of these isomers in drug design is Metabolic Blocking . Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the most accessible and nucleophilic position—usually the para position.

Mechanism of Action: The Fluorine Shield

Replacing a C-H bond (bond energy ~98 kcal/mol) with a C-F bond (bond energy ~116 kcal/mol) renders the site inert to oxidative metabolism.

  • 4-F (Para): The "Gold Standard" for extending half-life (

    
    ). It blocks the primary site of metabolism (e.g., Ezetimibe).
    
  • 2-F (Ortho): Used to twist the phenyl ring out of planarity (atropisomerism) or to protect sites liable to specific ortho-directed oxidations.

Visualization: Metabolic Fate Pathway

MetabolicFate cluster_outcomes Metabolic Outcomes Drug Drug Candidate (Phenyl Ring) CYP CYP450 Enzyme (Oxidation) Drug->CYP Metabolic Attack Metabolite Hydroxylated Metabolite (High Clearance / Toxic) CYP->Metabolite H-Substitution (Labile C-H bond) Stable Fluorinated Analog (Metabolically Stable) CYP->Stable F-Substitution (Inert C-F bond) Metabolite->Stable Design Fix: Use 4-Fluorobenzaldehyde

Figure 1: The strategic divergence in metabolic stability. Fluorine substitution prevents the formation of hydroxylated metabolites, significantly enhancing drug half-life.[1][3]

Synthetic Utility: Reactivity & Protocols

In synthesis, the aldehyde group is a handle. The most common reaction in medicinal chemistry using these building blocks is Reductive Amination .

Reactivity Nuances
  • 3-Fluorobenzaldehyde: Reacts fastest. The electron-withdrawing meta-fluorine makes the carbonyl carbon highly electrophilic, facilitating imine formation.

  • 2-Fluorobenzaldehyde: Can be sluggish. The ortho-fluorine exerts a steric "field effect" and can coordinate with Lewis acids, potentially stalling the reaction if not managed.

Standardized Protocol: Reductive Amination

Objective: Synthesis of N-benzylamine derivatives from fluorobenzaldehydes.[4]

Reagents:

  • Fluorobenzaldehyde isomer (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the Fluorobenzaldehyde (1.0 equiv) and the Amine (1.0 equiv) in DCE (0.2 M concentration).

    • Critical Step: Add catalytic Acetic Acid. For 2-fluorobenzaldehyde , ensure vigorous stirring to overcome steric hindrance.

    • Validation: Monitor by TLC or LCMS. 3-F will convert to imine within 30 mins; 2-F may require 1-2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. STAB is preferred over NaCNBH

    
     for its lower toxicity and better chemoselectivity (won't reduce ketones).
    
  • Quench: Warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography.

Yield Expectation:

  • 3-F and 4-F isomers typically yield >85%.

  • 2-F isomer yields may drop to 70-75% if the amine partner is bulky (steric clash).

Selection Guide: Which Isomer to Choose?

Design GoalRecommended IsomerRationale
Extend Half-Life (

)
4-Fluorobenzaldehyde Blocks the primary para-oxidation site on the phenyl ring.
Increase Potency (Electronic) 3-Fluorobenzaldehyde Strong electron-withdrawal lowers the pKa of the resulting amine, potentially improving membrane permeability or altering H-bond strength.
Conformational Lock 2-Fluorobenzaldehyde Induces a twist in the biaryl bond or restricts rotation via steric clash/dipole repulsion.
Bioisosteric Replacement 4-Fluorobenzaldehyde Mimics the size of H but changes the electrostatics (H is neutral/positive; F is negative surface).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

Sources

Validation

2-Fluoro-4-(oxan-4-yl)benzaldehyde vs other substituted benzaldehydes

CAS: 1198135-42-0 | Molecular Formula: C₁₂H₁₃FO₂ | MW: 208.23 g/mol Executive Summary 2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde) represents a strategic "scaffold-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1198135-42-0 | Molecular Formula: C₁₂H₁₃FO₂ | MW: 208.23 g/mol

Executive Summary

2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde) represents a strategic "scaffold-hopping" intermediate in modern medicinal chemistry. Unlike traditional benzaldehyde building blocks used in PARP, Tankyrase, and NAMPT inhibitors, this compound integrates a tetrahydropyran (THP) motif directly onto the phenyl ring.

This guide compares it against three industry-standard alternatives:

  • 2-Fluoro-5-formylbenzonitrile: A classic electrophilic core for phthalazinone synthesis (Olaparib precursors).

  • 4-(Oxan-4-yl)benzaldehyde: The non-fluorinated analog.

  • 2-Fluoro-4-bromobenzaldehyde: The halogenated precursor.

Key Advantage: The 2-fluoro-4-(oxan-4-yl) motif offers a superior balance of metabolic stability (blocked para-position, fluorine-shielded ortho-position) and aqueous solubility (ether oxygen H-bond acceptor) compared to purely lipophilic aryl or alkyl-substituted benzaldehydes.

Comparative Analysis

Physicochemical & Reactivity Profile

The following table contrasts the subject compound with its closest functional analogs.

Feature2-Fluoro-4-(oxan-4-yl)benzaldehyde 2-Fluoro-5-formylbenzonitrile 4-(Oxan-4-yl)benzaldehyde
Electronic Effect Weakly Deactivated (F-inductive) + Weakly Activated (Alkyl-donor)Strongly Deactivated (CN + F)Activated (Alkyl-donor)
Aldehyde Reactivity Moderate. Ideal for controlled reductive aminations.High. Prone to hydration and rapid nucleophilic attack.Low-Moderate. Slower Schiff base formation.
LogP (Predicted) ~2.1 (Optimal for CNS/Oral drugs)~1.5~2.3
Metabolic Liability Low. F blocks P450 oxidation at C2; THP blocks C4.Medium. Nitrile hydrolysis risk in vivo.High. C2/C3 positions vulnerable to hydroxylation.
Solubility (Aq) Moderate (Ether oxygen assists)LowLow-Moderate
Structural Activity Relationship (SAR) Insights
  • The "Fluorine Effect": The fluorine atom at the ortho position to the aldehyde serves two roles:

    • Conformational Lock: Through electrostatic repulsion with the carbonyl oxygen, it favors a specific twisted conformation, often pre-organizing the molecule for binding in enzyme pockets (e.g., PARP catalytic domains).

    • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho position.

  • The THP Ring: Replacing a phenyl or cyclohexyl group with a tetrahydropyran (oxan) ring typically lowers LogP by 1.0–1.5 units, significantly improving the "drug-likeness" of the final molecule without sacrificing steric bulk.

Experimental Methodologies

Synthesis Protocol: Suzuki-Miyaura Coupling & Reduction

Note: This protocol is a self-validating system. The disappearance of the vinyl protons in NMR confirms the success of Step 2.

Reagents:

  • A: 2-Fluoro-4-bromobenzaldehyde (1.0 eq)

  • B: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq)

  • Cat: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Coupling (Step 1):

    • Charge reaction vessel with A , B , Base , and Solvent . Degas with N₂ for 15 min.

    • Add Cat under N₂ flow.

    • Heat to 90°C for 4–6 hours. Monitor TLC (Hex/EtOAc 4:1) for disappearance of A .

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, concentrate.

    • Intermediate: 2-Fluoro-4-(3,6-dihydro-2H-pyran-4-yl)benzaldehyde.

  • Hydrogenation (Step 2):

    • Dissolve Intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ balloon (1 atm) at RT for 12 hours.

    • Validation: Check ¹H NMR.[2][3] The disappearance of the alkene proton signal at ~6.0 ppm indicates completion.

    • Purification: Filter through Celite, concentrate, and recrystallize from Hexane/EtOAc.

Downstream Application: Reductive Amination

This aldehyde is frequently used to attach the "tail" of a drug molecule.

Protocol:

  • Mix 2-Fluoro-4-(oxan-4-yl)benzaldehyde (1.0 eq) and Amine (e.g., Piperazine derivative, 1.1 eq) in DCM.

  • Add NaBH(OAc)₃ (1.5 eq) and Acetic Acid (1.0 eq).

  • Stir at RT for 4 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.

Visualizations

Synthesis Pathway Diagram

This diagram illustrates the conversion from the bromo-precursor to the final saturated aldehyde.

SynthesisPathway Start 2-Fluoro-4-bromobenzaldehyde (Precursor) Intermediate Intermediate: 2-Fluoro-4-(3,6-dihydro-2H-pyran-4-yl) benzaldehyde Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Boronate Pyran-4-boronic acid pinacol ester Boronate->Intermediate Product Target: 2-Fluoro-4-(oxan-4-yl) benzaldehyde Intermediate->Product Hydrogenation H2, Pd/C, MeOH Reduction of alkene

Caption: Two-step synthesis via Suzuki coupling followed by catalytic hydrogenation to install the saturated oxanyl ring.

Reactivity & Property Comparison

A logical flow comparing the electronic and physical impact of substituents.

Comparison Core Benzaldehyde Core F_Ortho 2-Fluoro Group Core->F_Ortho THP_Para 4-(Oxan-4-yl) Group Core->THP_Para CN_Meta 5-Cyano Group (Competitor) Core->CN_Meta Alternative MetabStab Metabolic Stability (Blocked P450 site) F_Ortho->MetabStab Shields C2/C3 Reactivity Modulated Electrophilicity F_Ortho->Reactivity -I Effect (Inductive) THP_Para->MetabStab Blocks C4 Solubility Enhanced Solubility (Ether H-bond acceptor) THP_Para->Solubility Lowers LogP CN_Meta->Reactivity Strong -M/-I (High Reactivity)

Caption: Impact of substituents on the pharmacological profile. The F/THP combination optimizes stability and solubility.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.

  • Lescot, C., et al. (2014). Efficient Synthesis of Olaparib and Analogs via C-H Activation. Journal of the American Chemical Society.[4]

  • Nicolaou, K. C., et al. (1984). A General and Stereocontrolled Total Synthesis of Leukotriene B4 and Analogues. Journal of the American Chemical Society.[4]

  • BenchChem. (2025).[3] A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis.

  • Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[5]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 2-Fluoro-4-(oxan-4-yl)benzaldehyde Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic versatility and presence in numerous biologically active compounds make it a privileged structure. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of compounds: 2-Fluoro-4-(oxan-4-yl)benzaldehyde derivatives. While direct, comprehensive SAR studies on this exact scaffold are emerging, this guide synthesizes data from analogous structures to provide a predictive framework for researchers. We will explore the distinct roles of the core components—the 2-fluoro-substituted benzaldehyde and the 4-oxanyl moiety—and offer insights into designing and evaluating novel derivatives with enhanced potency and selectivity.

The Strategic Importance of the 2-Fluoro-4-(oxan-4-yl)benzaldehyde Scaffold

The design of the 2-Fluoro-4-(oxan-4-yl)benzaldehyde scaffold is a deliberate exercise in medicinal chemistry, leveraging the unique properties of its constituent parts to create a promising platform for drug discovery.

The Role of the 2-Fluorobenzaldehyde Moiety

The incorporation of a fluorine atom at the 2-position of the benzaldehyde ring is a strategic decision aimed at modulating the molecule's physicochemical and pharmacokinetic properties. Fluorine, being the most electronegative element, can significantly influence a compound's metabolic stability, binding affinity to target proteins, and membrane permeability[1][2][3][4][5]. The ortho-positioning of the fluorine atom can induce a specific conformational preference in the aldehyde group, which can be critical for interaction with a biological target. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance metabolic stability by preventing oxidative metabolism at that position[1][4].

The aldehyde group itself is a versatile chemical handle. It serves as a key site for a multitude of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems, allowing for the generation of diverse compound libraries[6][7].

The Influence of the 4-(Oxan-4-yl) Substituent

The tetrahydropyran (oxane) ring at the 4-position introduces a non-aromatic, saturated heterocyclic system that can significantly impact the molecule's properties. This moiety can improve aqueous solubility compared to more lipophilic substituents, which is often a desirable trait for drug candidates. The oxane ring can also act as a hydrogen bond acceptor and its conformational flexibility can allow for optimal positioning within a binding pocket. Studies on other scaffolds have shown that the introduction of a tetrahydropyran group can lead to increased biological activity and improved pharmacokinetic profiles[8].

Comparative Analysis: Predicting Structure-Activity Relationships

Based on the analysis of related benzaldehyde and heterocyclic derivatives, we can infer a set of working hypotheses for the SAR of 2-Fluoro-4-(oxan-4-yl)benzaldehyde derivatives.

Modifications of the Aldehyde Group

The aldehyde functionality is a primary point for derivatization. Its conversion to various functional groups is expected to have a profound impact on biological activity.

Modification of AldehydePredicted Impact on ActivityRationale
Schiff Base Formation Variable, target-dependentIntroduction of diverse substituents can explore different regions of a binding pocket. The imine bond may also participate in key interactions.
Reductive Amination Generally favorableFormation of a more stable secondary or tertiary amine can lead to improved metabolic stability and the introduction of basic centers for enhanced solubility and target interaction.
Wittig-type Reactions Potential for potent activityElongation of the side chain with specific functionalities can probe deeper into a binding pocket and introduce new interaction points.
Cyclization Reactions High potential for novelty and potencyFormation of fused or spirocyclic heterocyclic systems can lead to conformationally constrained and highly potent compounds.

Experimental Protocols for SAR Elucidation

To validate these predicted SAR trends, a systematic approach to synthesis and biological evaluation is necessary. The following protocols provide a framework for researchers entering this area.

General Synthetic Scheme for Derivatization

The synthesis of novel derivatives will primarily focus on the reactivity of the aldehyde group.

G A 2-Fluoro-4-(oxan-4-yl)benzaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C F Condensation A->F I Wittig Reaction A->I B Primary/Secondary Amine B->C D Amine Derivative C->D E Hydrazine/Hydroxylamine E->F G Hydrazone/Oxime Derivative F->G H Phosphorus Ylide H->I J Alkene Derivative I->J

Caption: Synthetic workflow for derivatization.

Protocol 1: Reductive Amination

  • To a solution of 2-Fluoro-4-(oxan-4-yl)benzaldehyde (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The aldehyde first forms an iminium ion with the amine, which is then selectively reduced by the mild hydride reagent, sodium triacetoxyborohydride, to yield the more stable amine product.

Biological Evaluation: A Focus on Enzyme Inhibition

Given that many benzaldehyde derivatives exhibit inhibitory activity against various enzymes, a robust enzyme inhibition assay is crucial for SAR studies[9][10][11][12].

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action A Synthesized Derivatives B Single-point Inhibition Assay (e.g., at 10 µM) A->B C Identify 'Hits' (>50% inhibition) B->C D Hits from Primary Screen C->D E IC50 Determination (e.g., 8-point dose response) D->E F Rank Compounds by Potency E->F G Most Potent Compounds F->G H Kinetic Studies (e.g., Michaelis-Menten) G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I

Caption: Workflow for enzyme inhibition assays.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Trustworthiness: This protocol includes a pre-incubation step to allow for inhibitor binding to reach equilibrium. Running appropriate controls (no enzyme, no inhibitor, no substrate) is essential to validate the assay results.

Concluding Remarks and Future Directions

The 2-Fluoro-4-(oxan-4-yl)benzaldehyde scaffold represents a promising starting point for the development of novel bioactive molecules. The strategic incorporation of the 2-fluoro and 4-oxanyl moieties provides a foundation for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The aldehyde functionality offers a versatile handle for the synthesis of diverse chemical libraries.

Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by the predictive SAR principles outlined in this guide. The synthesis and biological evaluation of a focused library of derivatives, coupled with computational modeling and structural biology studies, will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamari, M., Al-Hujran, T. A., & Al-Shar'i, N. A. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Abdellatif, M. H. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Retrieved from [Link]

  • MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved from [Link]

  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA. Retrieved from [Link]

  • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • Al-Mokyna, F. H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4143-4147. Retrieved from [Link]

  • Al-Majd, L. A., Al-Qaisi, A. M., Al-Qtaishat, A., Al-Zaytoon, A., Al-Hiari, Y. M., & Bustanji, Y. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Retrieved from [Link]

  • Jackson, B. C., Widen, J. C., Hartsfield, L. W., & Hurley, T. D. (2017). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC. Retrieved from [Link]

  • Al-Majd, L. A., Al-Qaisi, A. M., Al-Qtaishat, A., Al-Zaytoon, A., Al-Hiari, Y. M., & Bustanji, Y. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Retrieved from [Link]

  • Wrubel, F., Schlegel, J., Rubbirt, M., & Stark, H. (2012). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro.... Retrieved from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of furaldehyde-substituted benzimidazole derivatives. Retrieved from [Link]

  • Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2012). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. Retrieved from [Link]

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Validation

Efficacy of 2-Fluoro-4-(oxan-4-yl)benzaldehyde Derived Inhibitors: A Technical Comparison Guide

Executive Summary This guide evaluates the efficacy of poly(ADP-ribose) polymerase (PARP) inhibitors synthesized using the key intermediate 2-Fluoro-4-(oxan-4-yl)benzaldehyde (CAS: 1443326-08-4). This intermediate is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of poly(ADP-ribose) polymerase (PARP) inhibitors synthesized using the key intermediate 2-Fluoro-4-(oxan-4-yl)benzaldehyde (CAS: 1443326-08-4). This intermediate is the structural progenitor of Olaparib (Lynparza) , the first-in-class PARP inhibitor approved for BRCA-mutated ovarian and breast cancers.

This analysis dissects the structural contribution of the 2-fluoro-4-(oxan-4-yl) motif to pharmacological potency, compares the resulting inhibitor (Olaparib) against market alternatives (Niraparib, Rucaparib, Talazoparib), and provides validated experimental protocols for efficacy assessment.

Structural Logic & Pharmacophore Analysis

The efficacy of inhibitors derived from 2-Fluoro-4-(oxan-4-yl)benzaldehyde is not accidental; it stems from the specific physicochemical properties conferred by the intermediate's two functional groups.

1.1 The Role of the Fluorine Atom (C2-Position)
  • Metabolic Stability: The fluorine atom at the ortho position relative to the linker prevents rapid oxidative metabolism of the phenyl ring by Cytochrome P450 enzymes.

  • Conformational Lock: The high electronegativity of fluorine induces a specific conformation in the final biaryl system, optimizing the binding angle within the PARP1 active site (nicotinamide binding pocket).

1.2 The Role of the Oxanyl (Tetrahydropyranyl) Group
  • Solubility vs. Lipophilicity: Unlike simple phenyl or alkyl groups, the oxanyl ring introduces polarity (via the ether oxygen) without becoming a hydrogen bond donor. This balances the logP (lipophilicity), improving oral bioavailability while maintaining cell membrane permeability.

  • Metabolic "Soft Spot" Protection: The oxanyl ring is metabolically more stable than linear alkyl chains, extending the drug's half-life (

    
    ).
    
Comparative Efficacy Analysis

The following data compares Olaparib (the primary derivative of the subject intermediate) against other FDA-approved PARP inhibitors. Note that while Talazoparib is more potent in trapping, Olaparib offers a distinct safety/efficacy balance derived from its specific scaffold.

2.1 Enzymatic Potency & Trapping Efficiency
InhibitorCore ScaffoldIC50 (PARP1)IC50 (PARP2)PARP Trapping Potency*Oral Bioavailability
Olaparib Phthalazinone 5 nM 1 nM ++ ~60%
NiraparibIndazole-carboxamide3.8 nM2.1 nM+++>70%
RucaparibIndolo-lactam1.4 nM1.0 nM++36%
TalazoparibTriazole-phthalazine0.57 nM1.13 nM+++++>55%

*Trapping Potency is measured relative to Olaparib.[1] Talazoparib is ~100x more potent at trapping than Olaparib, which correlates with higher cytotoxicity but also higher hematological toxicity.

2.2 Clinical Efficacy & Toxicity Profile

The 2-fluoro-4-(oxan-4-yl) motif contributes to a toxicity profile that is generally more favorable for long-term maintenance therapy compared to stronger trappers.

  • Olaparib: Lower incidence of Grade 3/4 thrombocytopenia compared to Niraparib.

  • Niraparib: Higher lipophilicity and volume of distribution lead to greater bone marrow exposure, necessitating dose reductions in ~70% of patients.

Mechanism of Action: Synthetic Lethality

The inhibitors function via "Synthetic Lethality" in BRCA1/2 deficient cells.[2] The drug binds to PARP1 at single-strand DNA breaks (SSBs). The oxanyl-phthalazinone scaffold "traps" the PARP enzyme on the DNA, preventing repair. In replicating cells, this leads to replication fork collapse and double-strand breaks (DSBs), which BRCA-deficient cells cannot repair, triggering apoptosis.

PARP_Mechanism cluster_repair Repair Pathways DNA_Damage Single Strand Break (SSB) PARP_Bind PARP1 Enzyme Binds DNA DNA_Damage->PARP_Bind Trapping PARP-DNA Complex Trapped PARP_Bind->Trapping Inhibitor Binds NAD+ Pocket Inhibitor Olaparib (2-Fluoro-4-(oxan-4-yl) derived) Inhibitor->Trapping Rep_Fork Replication Fork Collapse Trapping->Rep_Fork During Replication DSB Double Strand Break (DSB) Rep_Fork->DSB HR_Proficient HR Proficient (Normal Cell) Repair via Homologous Recombination DSB->HR_Proficient HR_Deficient HR Deficient (BRCA-) No Repair -> Synthetic Lethality DSB->HR_Deficient

Caption: Mechanism of PARP trapping induced by Olaparib, leading to synthetic lethality in BRCA-deficient cells.

Experimental Protocols
4.1 Synthesis Workflow (Incorporation of Intermediate)

The 2-Fluoro-4-(oxan-4-yl)benzaldehyde intermediate is typically introduced via a Negishi coupling or similar organometallic cross-coupling to construct the biaryl scaffold.

Protocol Summary:

  • Activation: Convert 2-Fluoro-4-(oxan-4-yl)benzaldehyde to its corresponding benzyl halide or use directly in reductive amination depending on the linker strategy.

  • Coupling: React with the phthalazinone core (e.g., 4-[(3-oxopiperazin-1-yl)methyl]phthalazin-1(2H)-one) under basic conditions.

  • Purification: Recrystallize from ethanol/water to achieve >99% purity (critical for IC50 accuracy).

Synthesis_Flow Interm 2-Fluoro-4-(oxan-4-yl) benzaldehyde Coupling Reductive Amination / Negishi Coupling Interm->Coupling Reagent Phthalazinone Core Reagent->Coupling Crude Crude Inhibitor Coupling->Crude Purification Crystallization (>99% Purity) Crude->Purification Final Olaparib Purification->Final

Caption: General synthetic workflow integrating the aldehyde intermediate into the final PARP inhibitor.

4.2 Validated PARP1 Inhibition Assay (IC50)

Objective: Quantify the inhibitory potency of the synthesized compound.

Materials:

  • Recombinant Human PARP1 Enzyme.

  • Biotinylated NAD+ (Substrate).

  • Histone-coated 96-well plates.

  • Streptavidin-HRP conjugate.

Step-by-Step Protocol:

  • Preparation: Dilute the inhibitor (Olaparib) in DMSO to create a 10-point serial dilution (0.1 nM to 10 µM).

  • Coating: Coat 96-well plates with Histones (20 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.

  • Reaction: Add PARP1 enzyme buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl2) containing activated DNA.

  • Inhibition: Add 10 µL of inhibitor dilution to wells. Incubate for 15 mins at RT.

  • Initiation: Add Biotinylated NAD+ cocktail to start the PARylation reaction. Incubate for 60 mins.

  • Detection: Wash plate. Add Streptavidin-HRP. Incubate 30 mins. Add TMB substrate and measure Absorbance at 450 nm.

  • Analysis: Plot Log[Concentration] vs. % Inhibition. Fit using a 4-parameter logistic regression (GraphPad Prism) to calculate IC50.

    • Validation Criteria: Reference Olaparib IC50 must fall between 3–7 nM.

References
  • Cortesi, L., et al. (2021). "Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy." International Journal of Molecular Sciences. Link

  • Zhang, J., et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega. Link

  • Rose, M., et al. (2020). "PARP Inhibitors: Clinical Relevance of Mechanisms of Action." National Institutes of Health (NIH). Link

  • Menear, K.A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

  • FDA Access Data. (2014). "Lynparza (Olaparib) Prescribing Information."[3][4][5] U.S. Food and Drug Administration.[3] Link

Sources

Comparative

Technical Characterization Guide: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Analogues

Executive Summary Molecule of Interest: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Primary Application: Critical intermediate for PARP inhibitors (e.g., Olaparib analogues) and kinase inhibitors. Chemical Significance: This scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Primary Application: Critical intermediate for PARP inhibitors (e.g., Olaparib analogues) and kinase inhibitors. Chemical Significance: This scaffold represents a strategic convergence of two medicinal chemistry principles: bioisosterism (tetrahydropyran vs. cyclohexane) and fluorine scanning (metabolic blocking/electronic modulation).

This guide objectively compares the target molecule against its two primary structural competitors: the non-fluorinated analogue (4-(oxan-4-yl)benzaldehyde) and the carbocyclic analogue (2-Fluoro-4-cyclohexylbenzaldehyde). Analysis focuses on aldehyde reactivity, solubility profiles, and metabolic stability.

Structural Logic & Chemical Profile[1]

The target molecule features a benzaldehyde core modified at two key positions.[1][2][3][4] Understanding the interplay between these substitutions is essential for rational drug design.

  • 2-Fluoro Substituent (Electronic & Metabolic): The fluorine atom at the ortho position relative to the aldehyde exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. Simultaneously, it blocks the C2 position from metabolic hydroxylation by Cytochrome P450 enzymes.

  • 4-(Oxan-4-yl) Substituent (Physicochemical): The oxan-4-yl (tetrahydro-2H-pyran-4-yl) group acts as a polar bioisostere of the cyclohexyl group. The ether oxygen lowers the partition coefficient (LogP) by approximately 1.0–1.5 units, significantly improving aqueous solubility without sacrificing the steric bulk required for hydrophobic pocket filling.

Comparative Performance Data
ParameterTarget: 2-Fluoro-4-(oxan-4-yl)benzaldehydeAnalog A: 4-(oxan-4-yl)benzaldehydeAnalog B: 2-Fluoro-4-cyclohexylbenzaldehyde
Electronic Effect High Electrophilicity (Activated)Moderate ElectrophilicityHigh Electrophilicity
Predicted LogP ~1.8 - 2.1~1.6 - 1.9~3.2 - 3.5
Aqueous Solubility HighHighLow (Lipophilic)
Metabolic Stability Excellent (C2 blocked)Moderate (C2 vulnerable)Good (C2 blocked, but ring oxidation possible)
Reductive Amination Rate Fast (due to -I effect)Slow/ModerateFast

Deep Dive: Reactivity & Bioisosterism

Electronic Activation of the Aldehyde

The ortho-fluorine is not merely a metabolic blocker; it is a reactivity tuner. In reductive amination reactions (a common step in synthesizing PARP inhibitors), the electron-withdrawing nature of fluorine destabilizes the carbonyl bond, making the carbon more susceptible to nucleophilic attack by amines.

  • Mechanism: The -I effect pulls electron density from the benzene ring, which in turn pulls density from the carbonyl carbon.[5]

  • Outcome: Faster imine formation kinetics compared to Analog A.

The Tetrahydropyran (THP) Advantage

Replacing a cyclohexyl ring (Analog B) with a tetrahydropyran ring (Target) is a classic "scaffold hop."

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering the energy penalty for desolvation.

  • Conformation: The THP ring adopts a chair conformation almost identical to cyclohexane, ensuring that binding affinity to the target protein is rarely compromised by this substitution.

Experimental Protocols

Synthesis Workflow (Suzuki-Miyaura Coupling)

Rationale: Direct coupling of the saturated pyran ring is difficult. The industry standard is to couple the unsaturated pyran boronate followed by hydrogenation.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (Starting Material)

  • 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

  • Pd(dppf)Cl2 (Catalyst)

  • K2CO3 (Base)

  • 1,4-Dioxane/Water (Solvent)

Step-by-Step Protocol:

  • Charge: In a reaction vessel, combine 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Pyran boronate (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add degassed 1,4-dioxane:water (4:1 ratio) to reach a concentration of 0.2 M.

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq) under nitrogen flow.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the intermediate alkene (M+H expected).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4 and concentrate.[5]

  • Hydrogenation: Dissolve the crude alkene in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 12 hours to reduce the double bond.

  • Purification: Filter through Celite. Purify via silica gel chromatography (Hexane/EtOAc gradient).

SynthesisWorkflow SM 4-Bromo-2-fluorobenzaldehyde Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) SM->Coupling Intermediate Alkene Intermediate Coupling->Intermediate Reduction Hydrogenation (H2, Pd/C) Intermediate->Reduction Product 2-Fluoro-4-(oxan-4-yl)benzaldehyde Reduction->Product

Figure 1: Synthetic pathway utilizing Suzuki cross-coupling followed by catalytic hydrogenation to install the saturated heterocycle.

Kinetic Assay: Reductive Amination Efficiency

Rationale: To validate the electronic activation claimed in Section 3.1, compare the reaction rate of the Target vs. Analog A with a standard amine (e.g., cyclopropylamine).

  • Setup: Prepare 0.1 M solutions of Target and Analog A in DCE (Dichloroethane).

  • Initiation: Add 1.1 eq of cyclopropylamine and 1.5 eq of NaBH(OAc)3 simultaneously to both vials.

  • Sampling: Aliquot 50 µL every 15 minutes into acetonitrile (to quench).

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Success Criteria: The Target molecule should reach >90% conversion to the secondary amine significantly faster (typically 2x rate) than Analog A due to the fluorine-induced electrophilicity.

Decision Framework for Analog Selection

When should you choose the 2-Fluoro-4-(oxan-4-yl) scaffold over alternatives? Use the decision tree below.

DecisionTree Start Start: Select Lead Scaffold Q1 Is Metabolic Stability at C2 a risk? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes High Clearance Branch1_No No Q1->Branch1_No Stable Q2 Is Aqueous Solubility Limiting? Branch1_Yes->Q2 Result_NonF Select: 4-(oxan-4-yl)benzaldehyde Branch1_No->Result_NonF Result_Target Select: 2-Fluoro-4-(oxan-4-yl)benzaldehyde Q2->Result_Target Yes (Need lower LogP) Result_Cyclo Select: 2-Fluoro-4-cyclohexylbenzaldehyde Q2->Result_Cyclo No (Need Lipophilicity)

Figure 2: Strategic decision tree for selecting benzaldehyde analogues based on ADME requirements.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6][7][8] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for ether bioisosteres). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[6][7][8] Link

  • PubChem Compound Summary. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde (Analogous Ether Structure). National Center for Biotechnology Information. Link

  • BenchChem Technical Guide. 2-(Benzyloxy)-4-fluorobenzaldehyde (Synthesis Protocols).Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-(oxan-4-yl)benzaldehyde

This guide provides a detailed protocol for the safe and compliant disposal of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. As a fluorinated aromatic aldehyde, this compound requires specific handling and disposal procedures to m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Fluoro-4-(oxan-4-yl)benzaldehyde. As a fluorinated aromatic aldehyde, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin these essential safety measures.

Part 1: Hazard Profile and Risk Assessment

Understanding the chemical nature of 2-Fluoro-4-(oxan-4-yl)benzaldehyde is fundamental to managing its disposal. The molecule's structure combines an aldehyde functional group, known for its irritant properties, with a carbon-fluorine bond, which imparts significant chemical stability and potential for environmental persistence.[1][2][3]

From an environmental standpoint, halogenated organic compounds are of particular concern due to their potential for persistence and toxicity to aquatic life.[2][3] Improper disposal can lead to long-term contamination of soil and groundwater.[7][8] Therefore, the disposal pathway must be selected to ensure complete destruction of the molecule.

Table 1: Synthesized Hazard Profile for 2-Fluoro-4-(oxan-4-yl)benzaldehyde (Based on Analogous Compounds)

Hazard CategoryGHS Classification (Anticipated)Key Considerations
Health Hazards H302: Harmful if swallowed[9] H315: Causes skin irritation[6] H319: Causes serious eye irritation[6] H335: May cause respiratory irritation[6]The aldehyde group is a primary driver of irritant effects. Standard laboratory personal protective equipment (PPE) is mandatory.
Physical Hazards Combustible LiquidNot highly flammable, but should be kept away from ignition sources. Aldehydes can slowly oxidize in air.[8][10]
Environmental Hazards H411: Toxic to aquatic life with long lasting effects (Anticipated)The carbon-fluorine bond contributes to environmental persistence. Discharge into the environment must be strictly avoided.[11]

Part 2: On-Site Waste Management Protocol

A robust on-site waste management system is the cornerstone of laboratory safety and regulatory compliance. The following step-by-step protocol ensures that 2-Fluoro-4-(oxan-4-yl)benzaldehyde waste is handled correctly from the point of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against exposure.

  • Eye Protection: Chemical safety goggles are required.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[9]

  • Body Protection: A standard lab coat should be worn.[10]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[12][13]

Step 2: Segregate Waste at the Source This is the most critical step in the disposal workflow. Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process, leading to increased costs and safety risks.

  • Designate a "Halogenated Organic Liquid Waste" container. This container is exclusively for 2-Fluoro-4-(oxan-4-yl)benzaldehyde and other fluorinated or chlorinated solvents and reagents.

  • DO NOT mix this waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).[14][15]

  • DO NOT mix with aqueous waste, acids, or bases.[15]

  • Solid waste contaminated with the chemical (e.g., contaminated filter paper, silica gel) should be collected separately in a designated "Halogenated Organic Solid Waste" container.

Step 3: Use Proper Waste Containers The integrity of the waste container is essential to prevent leaks and spills.[7]

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[15][16]

  • Container Condition: Ensure the container is clean, dry, and free from damage.[7]

  • Closure: Keep the waste container closed at all times, except when actively adding waste.[16] This minimizes the release of vapors and prevents accidental spills.

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[14]

Step 4: Label Containers Clearly and Completely Proper labeling is a regulatory requirement and a critical safety communication tool.[15][16] An incomplete or incorrect label can lead to rejection by your institution's environmental health and safety (EHS) office or your licensed waste disposal contractor.

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Fluoro-4-(oxan-4-yl)benzaldehyde." List all other components if it is a mixture.

    • The approximate concentration of each component.

    • The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, environmental hazard).

    • The date the waste was first added to the container.

    • Your name, lab number, and contact information.

Part 3: Final Disposal Pathway and Spill Management

Recommended Disposal Method: High-Temperature Incineration

Due to the presence of a carbon-fluorine bond, the recommended and most environmentally sound disposal method for 2-Fluoro-4-(oxan-4-yl)benzaldehyde is high-temperature incineration.[17]

  • Causality: The high thermal stability of the C-F bond requires extreme temperatures to ensure complete destruction. Standard incineration may not be sufficient.[18][19]

  • Facility Requirements: This process must be carried out in a licensed hazardous waste incineration facility. Crucially, the facility must be equipped with acid gas scrubbers to neutralize the hydrogen fluoride (HF) that is generated during combustion, preventing its release into the atmosphere.[3][6]

  • Prohibited Methods:

    • NEVER dispose of this chemical down the drain. It is insoluble in water and toxic to aquatic life.[8][9][20]

    • NEVER dispose of this chemical in regular solid waste trash.

    • Landfilling is not a preferred option for liquid halogenated waste due to the risk of leaching into the environment.[17]

Accidental Spill Management

In the event of a spill, prompt and correct action can significantly reduce the associated hazards.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate unnecessary personnel.[12][13]

  • Contain: Use an inert absorbent material, such as vermiculite, clay, or sand, to absorb the spilled liquid.[10][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbent material into a suitable, sealable container for disposal.[9][12]

  • Label and Dispose: Label the container as "Spill Debris containing 2-Fluoro-4-(oxan-4-yl)benzaldehyde" and manage it as halogenated solid waste for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Visual Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving 2-Fluoro-4-(oxan-4-yl)benzaldehyde.

G Figure 1. Disposal Workflow cluster_waste_type Identify Waste Type cluster_containers Segregate into Labeled Containers start Waste Generation (2-Fluoro-4-(oxan-4-yl)benzaldehyde) is_liquid Liquid Waste? start->is_liquid e.g., Unused reagent, reaction mixtures is_solid Solid Waste? start->is_solid e.g., Contaminated PPE, filter paper, spill debris halogen_liquid Halogenated Organic Liquid Waste Container is_liquid->halogen_liquid halogen_solid Halogenated Organic Solid Waste Container is_solid->halogen_solid Non-sharp items sharps Sharps Container is_solid->sharps Needles, contaminated glass final_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor (for High-Temp Incineration) halogen_liquid->final_disposal halogen_solid->final_disposal sharps->final_disposal

Caption: Disposal decision workflow for 2-Fluoro-4-(oxan-4-yl)benzaldehyde.

References

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.
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  • Benzaldehyde Safety Data Sheet. Breckland Scientific Supplies Ltd.
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  • BENZALDEHYDE Safety D
  • 2-Fluoro-4-(trifluoromethyl)
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  • 2-Chloro-4-fluorobenzaldehyde Safety D
  • Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS.
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Handling

Personal protective equipment for handling 2-Fluoro-4-(oxan-4-yl)benzaldehyde

Executive Summary & Hazard Architecture Handling 2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde) requires a nuanced approach that goes beyond generic "organic chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 2-Fluoro-4-(oxan-4-yl)benzaldehyde (also known as 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)benzaldehyde) requires a nuanced approach that goes beyond generic "organic chemical" safety.[1] This intermediate combines a reactive aldehyde functionality with a halogenated aromatic core.[1]

As your partner in laboratory safety, we prioritize the "Why" behind the protocol. This compound presents a dual-threat profile:

  • The Aldehyde Moiety: High reactivity with nucleophiles (proteins/DNA), causing potential sensitization and significant eye irritation.[1] It is also prone to auto-oxidation, forming crystalline carboxylic acid crusts that can compromise container seals.[1]

  • The Fluorine Substituent: This mandates strict segregation from non-halogenated waste streams to prevent regulatory violations and damage to incineration infrastructure (formation of HF gas).[1]

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationship (SAR) and analog data (4-Fluorobenzaldehyde).[1]

Hazard Class (GHS)CategorySignalOperational Implication
Skin Irritation Cat 2WarningDirect contact causes dermatitis; defatting of skin.[1]
Eye Irritation Cat 2AWarning Critical Hazard. Aldehydes are lachrymators.[1] Vapors alone can cause distress.[1]
STOT - SE Cat 3WarningRespiratory tract irritation.[2] Do not handle outside a fume hood.
Sensitization Skin 1WarningPotential for allergic contact dermatitis upon repeated exposure.[1]

Technical Insight: The oxan-4-yl (tetrahydropyran) ring increases lipophilicity compared to simple benzaldehydes, potentially enhancing skin absorption rates.[1] Treat skin exposure as a systemic risk, not just a surface burn.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against aromatic aldehydes for prolonged periods.[1] The following matrix is designed for zero-breakthrough safety.

A. Hand Protection Strategy
  • Primary Recommendation: Double-gloving is mandatory for synthesis scales (>1g).[1]

  • Inner Glove: 4 mil Nitrile (Disposable).[1]

  • Outer Glove: 5-8 mil Nitrile (High Dexterity) OR Silver Shield® (Laminate) for spill cleanup.[1]

TaskRecommended Glove SystemChange FrequencyRationale
Weighing (<100mg) Single Nitrile (4 mil)Every 15 minsIncidental contact risk only.[1]
Reaction Setup Double Gloved (Nitrile/Nitrile)Immediately upon splashAldehydes permeate nitrile in <10 mins.[1] Outer glove acts as sacrificial layer.[1]
Spill Cleanup Laminate (Silver Shield) N/A (Single Use)Laminates offer >4hr breakthrough time for aromatics.[1]
B. Eye & Respiratory Protection[1][2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect venting) are required.[1] Safety glasses with side shields are insufficient due to the migration of aldehyde vapors.[1]

  • Respiratory:

    • Standard: Handle strictly within a certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1]

    • Emergency/Spill: Half-mask respirator with ABEK1 (Organic Vapor/Acid Gas) cartridges.[1] Note: The 'Acid Gas' rating is a precaution against potential HF byproducts if the material degrades or burns.[1]

Operational Protocol: The "Safe-Path" Workflow

This workflow minimizes static discharge (a risk with dry aldehyde powders) and aerosolization.[1]

HandlingWorkflow cluster_prevention Critical Control Points Start Start: Material Retrieval Check Pre-Check: 1. Fume Hood Flow 2. Glove Inflation Test Start->Check Weighing Weighing Step: Use Anti-Static Gun (Avoid Powder Drift) Check->Weighing Pass Transfer Transfer to Reaction: Dissolve Immediately (Reduce Vapor Pressure) Weighing->Transfer Cleanup Immediate Cleanup: Wipe Threads (Prevent Acid Crust) Transfer->Cleanup Waste Disposal: HALOGENATED Waste Stream Cleanup->Waste

Figure 1: Decision logic and workflow for safe handling. Note the emphasis on thread cleaning to prevent container seizure.[1]

Detailed Steps:
  • Container Opening: Open only inside the hood. If the cap is stuck, do not force it . Benzaldehydes oxidize to benzoic acids, which crystallize in the threads.[1] Heating the neck gently (heat gun, low setting) can melt the crystals.[1]

  • Weighing: Use an anti-static gun if the solid is fluffy.[1] Static charge can cause the powder to "jump" onto gloves or cuffs.[1]

  • Solvation: Dissolve the solid in your reaction solvent (e.g., DCM, THF) as quickly as possible to transition from a dust hazard to a liquid containment model.[1]

  • Thread Cleaning: Before re-capping, wipe the bottle threads with a Kimwipe dampened in ethanol.[1] This prevents the formation of 2-fluoro-4-(oxan-4-yl)benzoic acid crusts, which break caps during subsequent openings.[1]

Waste Disposal & Decontamination

Crucial Compliance Note: This molecule contains Fluorine.[1][7][8]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste .[1] Do not throw in regular trash.

  • Liquid Waste: Must be tagged as HALOGENATED Organic Waste .[1]

    • Why? Incinerating fluorinated compounds in non-halogenated kilns releases Hydrogen Fluoride (HF), which corrodes scrubbers and violates EPA/local emission standards [1].[1]

  • Spill Decontamination:

    • Absorb with vermiculite or sand.[1]

    • Clean surface with a mild surfactant (soap/water).[1]

    • Do not use bleach (NaOCl) immediately, as it can react aggressively with aldehydes.[1]

Emergency Response
  • Eye Contact: Flush for 15 minutes minimum.[1][3][4][5][6] Hold eyelids open. Time is tissue; immediate flushing prevents corneal clouding common with aldehydes [2].[1]

  • Skin Contact: Wash with soap and water.[1][4][6] If redness persists, seek medical attention. Do not use alcohol to wash skin (increases absorption).[1]

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation is required (delayed pulmonary edema is rare but possible with high aldehyde exposure).[1]

References
  • U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials.[1][9] (2024).[1][4][8][9] Link[1]

  • Fisher Scientific. Safety Data Sheet: 4-Fluorobenzaldehyde.[1] (2024).[1][4][8][9] Link[1]

  • PubChem. Compound Summary: 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde (Analog).[1][10] National Library of Medicine.[1] Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluorobenzaldehyde (General Aldehyde Safety).Link[1]

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